Adriforant
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
943057-12-3 |
|---|---|
Molecular Formula |
C13H22N6 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H22N6/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18)/t10-/m1/s1 |
InChI Key |
ISBHYKVAFKTATD-SNVBAGLBSA-N |
Isomeric SMILES |
CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N |
Canonical SMILES |
CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N |
Appearance |
White to off-white solid powder. |
Other CAS No. |
943057-12-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZPL-3893787; ZPL3893787; ZPL 3893787; ZPL-389; ZPL 389; ZPL389; PF-03893787; PF03893787; PF 03893787; PF-3893787; PF3893787; PF 3893787; Adriforant; |
Origin of Product |
United States |
Foundational & Exploratory
Adriforant mechanism of action on H4 receptor
An In-depth Technical Guide to the Mechanism of Action of Adriforant on the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as PF-3893787 or ZPL-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[4][5] Its activation by histamine is implicated in the pathophysiology of various inflammatory and immune disorders, such as atopic dermatitis and pruritus. This compound functions as a competitive antagonist, blocking the downstream signaling cascades initiated by histamine binding to the H4 receptor. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, descriptions of key experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. Although this compound showed promise in preclinical and early-phase clinical trials for atopic dermatitis, its development was ultimately discontinued as it did not meet the primary efficacy endpoints in a Phase 2b trial.
Quantitative Data Summary
The interaction of this compound with the H4 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinity and Functional Antagonism at the H4 Receptor
| Parameter | Value (nM) | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 2.4 | Recombinant human | Radioligand Binding Assay | |
| Functional Antagonism (Ki) | 1.56 | Recombinant human | Functional Assay | |
| Functional Antagonism (IC50) | 1.16 | Human native isolated eosinophils | Actin Polymerization Assay |
Table 2: Comparative Functional Antagonism of H4 Receptor Antagonists in Eosinophil Chemotaxis
| Compound | IC50 (nM) | Species | Assay Type | Reference |
| JNJ 7777120 | 86 | Human | Eosinophil Chemotaxis | |
| Thioperamide | 519 | Human | Eosinophil Chemotaxis |
Note: Data for JNJ 7777120 and thioperamide are included for comparative context as selective and dual H3/H4 receptor antagonists, respectively.
Mechanism of Action: H4 Receptor Signaling and this compound's Antagonism
The H4 receptor is a member of the class A GPCR family and primarily couples to the Gαi/o subfamily of G-proteins. Upon agonist (histamine) binding, the H4 receptor initiates a cascade of intracellular signaling events that contribute to inflammatory responses. This compound exerts its effects by competitively binding to the H4 receptor, thereby preventing histamine-induced activation and subsequent downstream signaling.
The key signaling pathways modulated by the H4 receptor and antagonized by this compound are:
-
Gαi/o-Mediated Signaling: Histamine binding to the H4 receptor leads to the activation of Gαi/o proteins. This has two primary consequences:
-
Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): The Gβγ subunits dissociated from the Gαi subunit can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) from intracellular stores.
-
-
β-Arrestin Recruitment and MAPK/ERK Pathway: Independent of G-protein signaling, agonist-bound H4 receptors can recruit β-arrestin 2. This recruitment can initiate the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK). This compound has been shown to antagonize histamine-induced ERK phosphorylation in murine bone marrow-derived mast cells.
The physiological consequences of H4 receptor activation on immune cells include chemotaxis (cell migration), changes in cell shape, upregulation of adhesion molecules, and the release of pro-inflammatory mediators. This compound effectively blocks these cellular responses by inhibiting the initial signaling events at the receptor level.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
Adriforant's Binding Profile: A Technical Guide to its Affinity and Selectivity for the Histamine H4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant (PF-3893787) is a novel, potent, and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of the immune system. The H4R is a key modulator of inflammatory responses, making it an attractive therapeutic target for a range of immune-related disorders, including atopic dermatitis and pruritus. This technical guide provides an in-depth analysis of this compound's binding affinity and selectivity for the H4R, complete with detailed experimental protocols and visual representations of key biological and experimental processes.
Data Presentation: Binding Affinity and Selectivity
This compound exhibits a high affinity for the human histamine H4 receptor. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | H4R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Functional Ki (nM) | Selectivity (H4R vs. others) |
| This compound (PF-3893787) | 2.4[1] | Data not available | Data not available | Data not available | 1.56[1] | Selective for H4R |
| JNJ 7777120 | 4.5 | >10,000 | >10,000 | >10,000 | Not reported | >1000-fold vs. H1R, H2R, H3R |
Table 1: Comparative binding affinities and selectivity of this compound and JNJ 7777120 for human histamine receptors.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the G protein βγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). H4R activation is also known to stimulate the mitogen-activated protein kinase (MAPK) pathway. This compound, as a competitive antagonist, blocks these signaling events by preventing histamine from binding to the receptor.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for H4R Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the H4R.
1. Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine or another suitable H4R-specific radioligand.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H4R ligand (e.g., JNJ 7777120).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Dilute the radioligand to a final concentration close to its Kd value.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and cell membrane suspension.
-
Competitive Binding: Add serially diluted this compound, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay
This protocol describes a functional assay to measure the antagonist activity of this compound by quantifying its ability to inhibit agonist-induced changes in intracellular cAMP levels.
1. Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H4 receptor.
-
Agonist: Histamine.
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
2. Procedure:
-
Cell Seeding: Seed the H4R-expressing cells into a 96-well plate and culture until they reach the desired confluency.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration) and forskolin to all wells except the negative control.
-
Incubation: Incubate the plate for a further 30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the histamine-stimulated cAMP response.
-
This IC50 value can be used to calculate a functional Ki value, providing a measure of the compound's antagonist potency in a cellular context.
-
Conclusion
This compound is a high-affinity antagonist of the histamine H4 receptor, a key player in immune and inflammatory pathways. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on H4R-targeted therapies. The high affinity and selectivity of this compound for the H4R underscore its potential as a valuable tool for investigating the role of this receptor in health and disease, and as a candidate for further therapeutic development.
References
Investigating the Downstream Effects of Adriforant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriforant (also known as PF-3893787 or ZPL389) is a selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of the immune system.[1] This technical guide provides an in-depth overview of the known downstream effects of this compound, with a focus on its preclinical pharmacology. While clinical trials in atopic dermatitis were ultimately terminated due to insufficient efficacy, the preclinical data reveal significant insights into the role of H4R in inflammatory and sensory processes.[1] This document summarizes key quantitative data, details experimental protocols for cited studies, and provides visualizations of relevant signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist at the histamine H4 receptor.[2] The H4 receptor is coupled to Gαi/o proteins, and its activation by histamine typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the mobilization of intracellular calcium. By blocking the binding of histamine to the H4 receptor, this compound is expected to inhibit these downstream signaling events.
Downstream Effects of this compound in Preclinical Models
Preclinical studies, primarily in murine models, have demonstrated several key downstream effects of this compound. These include the attenuation of inflammatory signaling cascades in mast cells, modulation of neuronal activity, and amelioration of skin inflammation.
Inhibition of ERK Phosphorylation in Mast Cells
Studies in bone marrow-derived mast cells (BMMCs) have shown that this compound antagonizes histamine-induced phosphorylation of extracellular signal-regulated kinase (ERK). ERK is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in a wide range of cellular processes, including inflammation.
| Cell Type | Agonist | This compound Concentration | Outcome | Reference |
| Murine BMMCs | Histamine | Not Specified in Abstract | Antagonism of ERK phosphorylation |
Note: Specific quantitative data on the degree of inhibition was not available in the reviewed abstracts.
This protocol is a generalized procedure for assessing ERK phosphorylation in mast cells.
-
Cell Culture: Murine bone marrow cells are cultured in the presence of IL-3 to differentiate them into BMMCs.
-
Cell Stimulation: BMMCs are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before being stimulated with histamine (e.g., 1 µM) for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Following stimulation, cells are lysed to extract total protein.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Quantification: The intensity of the p-ERK and total ERK bands is quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Reduction of Histamine-Dependent Calcium Flux in Neurons
This compound has been shown to reduce histamine-dependent calcium (Ca2+) flux in neurons. Calcium signaling in neurons is critical for neurotransmission and sensory perception, including the sensation of itch.
| Cell Type | Agonist | This compound Concentration | Outcome | Reference |
| Murine Primary Neurons | Histamine | Not Specified in Abstract | Reduction of Ca2+ flux |
Note: Specific quantitative data on the extent of calcium flux reduction was not available in the reviewed abstracts.
This protocol outlines a general method for measuring calcium flux in cultured neurons.
-
Neuron Culture: Primary neurons (e.g., from dorsal root ganglia) are isolated and cultured.
-
Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence intensity, corresponding to the resting intracellular calcium concentration, is recorded.
-
Compound Addition: this compound or a vehicle control is added to the cells.
-
Stimulation and Measurement: Histamine is added to stimulate the neurons, and the change in fluorescence intensity, indicating an influx of calcium, is measured over time using a fluorescence microscope or plate reader.
-
Data Analysis: The change in fluorescence is quantified to determine the extent of calcium flux.
Amelioration of MC903-Induced Skin Inflammation
In a mouse model of atopic dermatitis-like skin inflammation induced by the vitamin D3 analog MC903, this compound demonstrated an ability to ameliorate inflammation.
| Animal Model | Treatment | Outcome Measures | Result | Reference |
| MC903-induced skin inflammation in mice | This compound | Ear thickness, inflammatory cell infiltration | Amelioration of inflammation |
Note: Specific quantitative data on the reduction in ear thickness or inflammatory cell counts were not available in the reviewed abstracts.
This protocol describes a common method for inducing atopic dermatitis-like inflammation in mice.
-
Animal Model: A suitable mouse strain (e.g., BALB/c) is used.
-
Induction of Inflammation: A solution of MC903 (calcipotriol) in a vehicle (e.g., ethanol) is topically applied to the ears of the mice daily for a set period (e.g., 14 days).
-
Treatment: this compound or a vehicle control is administered to the mice (e.g., orally or topically) during the inflammation induction period.
-
Assessment of Inflammation:
-
Ear Thickness: Ear thickness is measured at regular intervals using a caliper.
-
Histology: At the end of the study, ear tissue is collected, sectioned, and stained (e.g., with H&E) to assess for epidermal thickening and inflammatory cell infiltration.
-
Cytokine Analysis: Tissue can be homogenized to measure the levels of inflammatory cytokines (e.g., IL-4, IL-13, TSLP) by ELISA or qPCR.
-
Visualizations
Signaling Pathway of Histamine H4 Receptor and this compound's Point of Intervention
Caption: H4R signaling and this compound's inhibitory action.
Experimental Workflow for ERK Phosphorylation Assay
Caption: Workflow for assessing ERK phosphorylation.
Experimental Workflow for MC903-Induced Skin Inflammation Model
Caption: Workflow for the MC903 in vivo model.
Conclusion and Future Directions
This compound, a selective histamine H4 receptor antagonist, has demonstrated clear downstream effects in preclinical models, including the inhibition of key inflammatory signaling pathways and the amelioration of skin inflammation. While the transition to clinical efficacy in atopic dermatitis was not successful, the preclinical findings underscore the potential of targeting the H4 receptor in inflammatory and pruritic conditions. Further research may be warranted to explore the utility of H4R antagonists in other inflammatory diseases or in combination therapies. The detailed methodologies and understanding of the downstream effects of this compound provided in this guide can serve as a valuable resource for researchers in this field.
References
Adriforant: A Technical Guide to Investigating Pruritus and Inflammation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant (also known as ZPL389 and PF-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R). The H4R is a key G protein-coupled receptor expressed on various immune cells, including mast cells, eosinophils, and T cells, as well as on sensory neurons. Its activation by histamine is implicated in the pathophysiology of allergic and inflammatory conditions, particularly those with a significant pruritic (itch) component, such as atopic dermatitis. This technical guide provides an in-depth overview of this compound as a tool for studying the roles of the H4R in pruritus and inflammation. It includes a summary of available quantitative data, detailed experimental protocols for key preclinical assays, and visualizations of the relevant signaling pathways and experimental workflows. While preclinical studies in animal models demonstrated the potential of this compound to reduce itch and inflammation, it is noteworthy that clinical trials in patients with moderate to severe atopic dermatitis were ultimately terminated due to a lack of significant efficacy.[1][2][3] Nevertheless, the preclinical data and the compound itself remain valuable for researchers investigating the fundamental mechanisms of H4R-mediated pathways.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound, providing a basis for its pharmacological characterization.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay Type |
| Binding Affinity (Ki) | Human | 1.2 nM | Radioligand Binding Assay |
| Functional Antagonism (Ki) | Human | 0.7 nM | Functional Assay |
Data for this table was synthesized from preclinical data presentations.
Table 2: this compound Clinical Trial Efficacy Data (Phase 2a)
| Efficacy Endpoint | This compound (30 mg/day) | Placebo | Study Population |
| EASI Score Reduction | 50% | 27% | Adults with moderate-to-severe atopic dermatitis |
EASI: Eczema Area and Severity Index. Data from a randomized, double-blind, placebo-controlled study.[4]
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of this compound in pruritus and inflammation are provided below. These protocols are based on established methods in the field.
MC903-Induced Atopic Dermatitis-like Inflammation in Mice
This model is widely used to screen for compounds that may alleviate the inflammatory symptoms of atopic dermatitis.
Objective: To induce a localized inflammatory response in mouse ear skin that mimics aspects of atopic dermatitis, characterized by erythema, edema, and cellular infiltration.
Materials:
-
MC903 (Calcipotriol) solution (e.g., 40 µM in ethanol)
-
Vehicle control (ethanol)
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Micropipette
-
Calipers for measuring ear thickness
Procedure:
-
Acclimatize mice to the experimental conditions for at least one week.
-
On day 0, record the baseline ear thickness of both ears for each mouse using calipers.
-
Apply a small volume (e.g., 10 µL) of MC903 solution to both the dorsal and ventral sides of one ear.[5] Apply the same volume of ethanol to the contralateral ear as a control.
-
Repeat the topical application daily for a specified period (e.g., 14 days).
-
Measure ear thickness daily or every other day to monitor the inflammatory response.
-
At the end of the experiment, euthanize the mice and collect the ear tissue for further analysis, such as histology (to assess cellular infiltration) or gene expression analysis (for inflammatory markers).
-
For itch assessment, mice can be video-recorded and the duration of scratching behavior quantified.
ERK Phosphorylation Assay in Bone Marrow-Derived Mast Cells (BMMCs)
This assay is used to determine if a compound can inhibit the histamine-induced activation of the MAPK/ERK signaling pathway in mast cells.
Objective: To quantify the phosphorylation of ERK1/2 in BMMCs in response to histamine stimulation, and to assess the inhibitory effect of this compound.
Materials:
-
Bone marrow cells isolated from mice
-
Murine IL-3 and SCF for BMMC differentiation
-
Histamine
-
This compound
-
Cell lysis buffer
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture murine bone marrow cells in the presence of IL-3 and SCF for 4-6 weeks to differentiate them into BMMCs.
-
Seed the BMMCs in 96-well plates and serum-starve them overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with histamine (e.g., 1 µM) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This assay assesses the ability of a compound to block histamine-induced calcium influx in sensory neurons, which is a key event in the transmission of itch signals.
Objective: To measure changes in intracellular calcium concentration in cultured DRG neurons in response to histamine and to evaluate the antagonistic effect of this compound.
Materials:
-
Dorsal root ganglia dissected from mice
-
Enzymes for tissue dissociation (e.g., collagenase, dispase)
-
Neuronal cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Histamine
-
This compound
-
Fluorescence microscope with an imaging system
Procedure:
-
Dissect DRGs from mice and enzymatically dissociate them into single cells.
-
Plate the neurons on coated coverslips and culture them for 24-48 hours.
-
Load the cultured neurons with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-60 minutes.
-
Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing histamine and record the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.
-
To test the effect of this compound, pre-incubate the neurons with the compound before histamine stimulation and measure the calcium response.
-
Analyze the data by quantifying the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0).
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of this compound.
Caption: Signaling pathway of the Histamine H4 Receptor in pruritus and inflammation.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationship of H4R in atopic dermatitis pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (ZPL 3893787) / Novartis [delta.larvol.com]
- 3. This compound is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The translational revolution in atopic dermatitis: the paradigm shift from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of PF-3893787: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-3893787, also known as ZPL-3893787 and adriforant, is a potent and selective small molecule antagonist of the histamine H4 receptor (H4R). This document provides a comprehensive overview of the preclinical pharmacological profile of PF-3893787, summarizing its in vitro and in vivo properties. The data presented herein supports its development as a therapeutic agent for inflammatory conditions, particularly atopic dermatitis. This guide includes quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of hematopoietic origin, including eosinophils, mast cells, T cells, and dendritic cells. Its involvement in inflammatory and immune responses has made it an attractive target for the development of novel therapeutics for allergic and inflammatory diseases. PF-3893787 emerged from a drug discovery program aimed at identifying potent and selective H4R antagonists with favorable pharmacokinetic properties suitable for oral administration.
In Vitro Pharmacology
The in vitro activity of PF-3893787 has been characterized through a series of receptor binding and functional assays, demonstrating its high affinity and selective antagonism of the human histamine H4 receptor.
Receptor Binding Affinity
PF-3893787 exhibits a high binding affinity for the human H4 receptor in the low nanomolar range. Its selectivity for the H4R is over 100-fold compared to the other human histamine receptor subtypes (H1R, H2R, and H3R)[1].
| Receptor | Ligand | Assay Type | Kᵢ (nM) |
| Human Histamine H4 | PF-3893787 | Radioligand Binding | 2.4 |
Functional Antagonist Activity
The functional antagonist activity of PF-3893787 has been confirmed in various cell-based assays that measure the downstream consequences of H4 receptor activation.
In a functional GTPγS binding assay, PF-3893787 demonstrated potent antagonism of the H4 receptor with a Kᵢ value of 1.56 nM.
| Receptor | Ligand | Assay Type | Kᵢ (nM) |
| Human Histamine H4 | PF-3893787 | GTPγS Functional Assay | 1.56 |
Given the high expression of H4R on eosinophils and their critical role in allergic inflammation, the functional effects of PF-3893787 were assessed in these cells. PF-3893787 potently inhibited histamine-induced actin polymerization in human native isolated eosinophils with an IC₅₀ of 1.16 nM.
| Cell Type | Assay | Agonist | IC₅₀ (nM) |
| Human Eosinophils | Actin Polymerization | Histamine | 1.16 |
Selectivity Profile
PF-3893787 demonstrates high selectivity for the histamine H4 receptor. In broader panel screening, it showed a favorable selectivity profile against other receptors and ion channels, indicating a lower potential for off-target effects.
| Receptor/Target | Selectivity vs. H4R |
| Histamine H1 Receptor | >100-fold |
| Histamine H2 Receptor | >100-fold |
| Histamine H3 Receptor | >100-fold |
In Vivo Pharmacology & Pharmacokinetics
Preclinical in vivo studies have demonstrated the anti-inflammatory effects of PF-3893787 in relevant animal models. The compound also possesses favorable pharmacokinetic properties in preclinical species, supporting its development for oral administration.
Pharmacokinetic Profile
PF-3893787 has demonstrated favorable pharmacokinetic properties in both rats and dogs, indicating its suitability for further development. While specific quantitative data from the primary publication by Mowbray et al. (2011) is not publicly detailed, the compound was selected as a clinical candidate based on these promising characteristics.
| Species | Route of Administration | Key Findings (Qualitative) |
| Rat | Oral | Favorable pharmacokinetic profile |
| Dog | Oral | Favorable pharmacokinetic profile |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of PF-3893787 for the human histamine H4 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human H4 receptor are prepared.
-
Radioligand: [³H]-Histamine is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-Histamine and varying concentrations of the test compound (PF-3893787).
-
The incubation is carried out at 25°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
GTPγS Binding Assay
-
Objective: To assess the functional antagonist activity of PF-3893787 at the H4 receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the H4 receptor are used.
-
Radioligand: [³⁵S]GTPγS is used to measure G-protein activation.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.
-
Procedure:
-
Membranes are pre-incubated with varying concentrations of the antagonist (PF-3893787).
-
A fixed concentration of an H4R agonist (e.g., histamine) is added to stimulate the receptor.
-
[³⁵S]GTPγS is then added, and the mixture is incubated to allow for binding to activated G-proteins.
-
The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound radioligand, often by filtration.
-
-
Data Analysis: The amount of bound [³⁵S]GTPγS is quantified. The ability of PF-3893787 to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional antagonist potency (Kᵢ).
-
Eosinophil Actin Polymerization Assay
-
Objective: To measure the inhibitory effect of PF-3893787 on histamine-induced actin polymerization in human eosinophils.
-
Methodology:
-
Cell Isolation: Human eosinophils are isolated from the peripheral blood of healthy donors.
-
Procedure:
-
Isolated eosinophils are pre-incubated with different concentrations of PF-3893787.
-
The cells are then stimulated with histamine to induce actin polymerization.
-
The reaction is stopped, and the cells are fixed and permeabilized.
-
F-actin is stained with a fluorescently labeled phalloidin derivative.
-
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of F-actin, is measured by flow cytometry. The IC₅₀ value is calculated as the concentration of PF-3893787 that causes a 50% reduction in the histamine-induced increase in fluorescence.
-
hERG Fluorescence Polarization Assay
-
Objective: To assess the potential for off-target binding to the hERG potassium channel, a critical safety assessment.
-
Methodology:
-
Assay Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the hERG channel by a test compound.
-
Reagents: A membrane preparation containing the hERG channel, a high-affinity fluorescent tracer, and the test compound (PF-3893787).
-
Procedure:
-
The hERG membrane preparation is incubated with the fluorescent tracer and varying concentrations of PF-3893787 in a microplate.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Data Analysis: The fluorescence polarization (FP) is measured. Displacement of the tracer by the test compound leads to a decrease in the FP signal. The IC₅₀ value is determined from the concentration-response curve.
-
Visualizations
Signaling Pathway
Caption: Histamine H4 Receptor Signaling Pathway and Point of Intervention for PF-3893787.
Experimental Workflow: Receptor Binding Assay
References
Adriforant's Attenuation of Mast Cell Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adriforant (also known as PF-3893787 or ZPL389) is a potent and selective small molecule antagonist of the histamine H4 receptor (H4R).[1][2][3] This document provides a detailed technical guide on the mechanism of action of this compound, with a specific focus on its effects on mast cell activation. Preclinical studies have demonstrated its ability to modulate mast cell signaling and function, positioning it as a tool for investigating the role of H4R in inflammatory and allergic conditions.[4][5] While this compound showed promise in animal models by reducing itch and inflammation, it did not meet primary efficacy endpoints in a Phase 2b clinical trial for atopic dermatitis, leading to the termination of its development. This guide will summarize the available quantitative data, detail experimental protocols from preclinical studies, and visualize the key signaling pathways involved.
Introduction to this compound and Mast Cell Activation
Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Their activation, triggered by various stimuli including allergens and histamine, leads to the release of a plethora of inflammatory mediators such as histamine, proteases (e.g., tryptase), cytokines, and chemokines. The histamine H4 receptor is expressed on various immune cells, including mast cells, and is implicated in mediating pro-inflammatory and pruritic effects.
This compound was developed as a selective antagonist for this receptor, with the therapeutic goal of mitigating the downstream effects of histamine binding to H4R on immune cells.
Quantitative Data on this compound's Potency and Activity
The following tables summarize the key quantitative metrics that define this compound's pharmacological profile as an H4R antagonist.
Table 1: Receptor Binding Affinity and Functional Antagonism
| Parameter | Value | Species | Source |
| Binding Affinity (Ki) | 2.4 nM | Not Specified | |
| Functional Antagonist Activity (Ki) | 1.56 nM | Not Specified |
Table 2: In Vitro Cellular Activity
| Assay | Cell Type | Parameter | Value | Source |
| Actin Polymerization | Human Native Isolated Eosinophils | IC50 | 1.16 nM | |
| Imetit-Induced Shape Change | Whole Blood GAFS Assay | Complete Blockade (Total Blood Concentration) | 30 nM | |
| Imetit-Induced Shape Change | Whole Blood GAFS Assay | Complete Blockade (Free Plasma Concentration, Estimated) | ~10 nM |
Mechanism of Action: Inhibition of Mast Cell Signaling
This compound exerts its effects by competitively binding to the histamine H4 receptor, thereby preventing its activation by histamine. In the context of mast cells, this antagonism has been shown to interfere with downstream signaling cascades, specifically the ERK phosphorylation pathway.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting histamine-induced signaling in mast cells.
Caption: this compound blocks histamine binding to H4R, inhibiting G-protein activation and subsequent ERK phosphorylation.
Experimental Methodologies
The following sections detail the experimental protocols used in preclinical studies to characterize the effects of this compound on mast cells and related inflammatory responses.
Murine Bone Marrow-Derived Mast Cell (BMMC) Culture and Stimulation
-
Cell Source: Bone marrow was harvested from the femurs and tibias of mice.
-
Differentiation: Progenitor cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, L-glutamine, and murine interleukin-3 (IL-3) and stem cell factor (SCF) to promote differentiation into mast cells.
-
Stimulation: Differentiated BMMCs were stimulated with histamine in the presence or absence of this compound to assess downstream signaling events.
ERK Phosphorylation Assay
-
Protocol: Following stimulation, BMMCs were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: Membranes were probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence.
-
Analysis: The ratio of p-ERK to total ERK was quantified to determine the effect of this compound on histamine-induced ERK activation.
Gene Expression Analysis
-
Protocol: RNA was isolated from BMMCs after stimulation with histamine with or without this compound.
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the expression levels of genes encoding inflammatory mediators.
-
Analysis: Changes in gene expression were normalized to a housekeeping gene to determine the effect of this compound on histamine-induced transcriptional changes.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on histamine-induced signaling and gene expression in BMMCs.
Summary and Conclusion
This compound is a potent histamine H4 receptor antagonist that has been shown in preclinical murine models to effectively inhibit histamine-induced ERK phosphorylation and subsequent transcriptional changes in bone marrow-derived mast cells. The quantitative data underscore its high affinity and functional antagonism at the H4R. While these preclinical findings highlighted a potential therapeutic role for this compound in mast cell-driven inflammatory conditions, the lack of clinical efficacy in a Phase 2b trial for atopic dermatitis ultimately led to the cessation of its development. Nevertheless, this compound remains a valuable research tool for elucidating the complex role of the histamine H4 receptor in mast cell biology and the broader immune response. Further investigation into the specific downstream transcriptional targets modulated by this compound in mast cells could provide deeper insights into the functions of H4R in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Novartis - AdisInsight [adisinsight.springer.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
ZPL389: A Histamine H4 Receptor Antagonist and Its Impact on Eosinophil Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ZPL389, also known as adriforant, is a potent and selective antagonist of the histamine H4 receptor (H4R). Initially developed for inflammatory conditions such as atopic dermatitis, its mechanism of action holds significant implications for the function of eosinophils, key effector cells in type 2 inflammatory responses. This technical guide provides a comprehensive overview of the core scientific principles underlying the effects of ZPL389 on eosinophil biology, supported by quantitative data from studies on H4R antagonism, detailed experimental protocols, and visualizations of the relevant signaling pathways. Although clinical trials with ZPL389 for atopic dermatitis were terminated due to insufficient efficacy, the exploration of its impact on eosinophil function remains a valuable area of research for other eosinophil-associated diseases.
The Role of the Histamine H4 Receptor in Eosinophil Function
Eosinophils express the histamine H4 receptor, which, upon activation by histamine, triggers a cascade of pro-inflammatory responses. These include chemotaxis, alterations in cell shape, and the upregulation of adhesion molecules, facilitating eosinophil migration from the bloodstream into tissues.
Eosinophil Chemotaxis
Histamine is a known chemoattractant for eosinophils, a process mediated specifically through the H4 receptor. Studies have demonstrated that histamine induces eosinophil migration in a concentration-dependent manner. This chemotactic effect can be blocked by H4R antagonists.
Cell Shape Change and Adhesion Molecule Upregulation
Activation of the H4R on eosinophils leads to rapid and transient changes in cell shape, a prerequisite for cell migration. Concurrently, H4R stimulation upregulates the expression of adhesion molecules on the eosinophil surface, such as CD11b/CD18 (Mac-1) and CD54 (ICAM-1), which are crucial for their adhesion to endothelial cells and subsequent extravasation into inflamed tissues.
ZPL389 (this compound) as an Inhibitor of Eosinophil Function
As a competitive antagonist of the H4R, ZPL389 is expected to inhibit the histamine-driven functions of eosinophils. By blocking the binding of histamine to its receptor on eosinophils, ZPL389 can theoretically abrogate the downstream signaling pathways responsible for chemotaxis, morphological changes, and increased adhesion.
Signaling Pathway of H4R-Mediated Eosinophil Activation
The binding of histamine to the H4R on eosinophils activates intracellular signaling pathways, leading to functional responses. The primary pathway involves the activation of G-proteins, leading to downstream effects such as ERK phosphorylation and calcium mobilization. ZPL389, by blocking the initial receptor-ligand interaction, prevents the initiation of this signaling cascade.
Quantitative Data on the Inhibition of Eosinophil Function by H4R Antagonists
While specific quantitative data for ZPL389's effect on eosinophil function is not publicly available, studies on other selective H4R antagonists provide valuable insights into the potential efficacy of this class of drugs.
| Eosinophil Function | H4R Antagonist | Agonist | IC50 Value | Reference |
| Chemotaxis | JNJ 7777120 | Histamine (1 µM) | 86 nM | [1] |
| Thioperamide | Histamine (1 µM) | 519 nM | [1] | |
| Shape Change | JNJ 7777120 | Histamine (1 µM) | 0.3 µM | [1] |
| Thioperamide | Histamine (1 µM) | 1.4 µM | [1] | |
| CD11b Upregulation | JNJ 7777120 | Histamine (1 µM) | Not explicitly stated, but effective at 10 µM | [1] |
| Thioperamide | Histamine (1 µM) | Not explicitly stated, but effective at 10 µM | ||
| CD54 Upregulation | JNJ 7777120 | Histamine (1 µM) | Not explicitly stated, but effective at 10 µM | |
| Thioperamide | Histamine (1 µM) | Not explicitly stated, but effective at 10 µM |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of H4R antagonists on eosinophil function. These protocols can be adapted to evaluate the effects of ZPL389.
Eosinophil Isolation from Human Peripheral Blood
-
Blood Collection: Collect whole blood from healthy, non-atopic donors in EDTA-containing tubes.
-
Granulocyte Enrichment: Perform density gradient centrifugation using Ficoll-Paque to separate peripheral blood mononuclear cells (PBMCs) from granulocytes and red blood cells.
-
Red Blood Cell Lysis: Lyse the red blood cells in the granulocyte pellet using a hypotonic lysis buffer.
-
Eosinophil Purification: Isolate eosinophils from the granulocyte mixture using negative selection with immunomagnetic beads targeting markers on other granulocytes (e.g., CD16 for neutrophils). Eosinophil purity should be assessed by flow cytometry and/or cytospin analysis.
Eosinophil Chemotaxis Assay (Boyden Chamber)
-
Assay Setup: Use a 48-well micro-chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Chemoattractant: Add histamine (e.g., 1 µM) to the lower wells of the chamber.
-
Cell Treatment: Pre-incubate isolated eosinophils with various concentrations of ZPL389 or a vehicle control for 30 minutes at 37°C.
-
Cell Loading: Add the treated eosinophils to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: After incubation, remove the membrane, fix, and stain it. Count the number of migrated cells in multiple high-power fields using a microscope.
Eosinophil Shape Change Assay (Flow Cytometry)
-
Cell Preparation: Resuspend isolated eosinophils in a suitable buffer (e.g., PBS with calcium and magnesium).
-
Treatment: Aliquot the cell suspension and treat with various concentrations of ZPL389 or vehicle control, followed by stimulation with histamine (e.g., 1 µM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Fixation: Stop the reaction by adding an equal volume of cold paraformaldehyde (e.g., 2%).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
Adhesion Molecule Upregulation Assay (Flow Cytometry)
-
Cell Preparation: Resuspend isolated eosinophils in a suitable buffer.
-
Treatment: Treat the cells with ZPL389 or vehicle control, followed by stimulation with histamine.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Staining: Stain the cells with fluorescently labeled monoclonal antibodies against adhesion molecules of interest (e.g., FITC-conjugated anti-CD11b and PE-conjugated anti-CD54).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity (MFI) of the stained markers, which corresponds to the level of expression.
Conclusion
ZPL389, as a histamine H4 receptor antagonist, has a strong scientific rationale for its potential to modulate eosinophil function. By inhibiting the H4R, ZPL389 is expected to interfere with key pro-inflammatory activities of eosinophils, including their recruitment to sites of inflammation. Although direct experimental evidence for ZPL389's effects on eosinophils is limited, the wealth of data on the role of H4R in eosinophil biology provides a solid foundation for future research. The experimental protocols outlined in this guide offer a framework for investigating the precise impact of ZPL389 and other H4R antagonists on eosinophil function, which could pave the way for their therapeutic application in a range of eosinophil-driven diseases.
References
Methodological & Application
Application Notes and Protocols: Adriforant in the Study of ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant (PF-3893787 or ZPL389) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, and is implicated in inflammatory and immune responses. One of the key downstream signaling pathways activated by H4R stimulation is the Extracellular signal-regulated kinase (ERK) pathway. ERK, a member of the Mitogen-Activated Protein Kinase (MAPK) family, is a critical regulator of diverse cellular processes such as proliferation, differentiation, and survival. The phosphorylation of ERK1/2 (p44/42 MAPK) is a key indicator of its activation.
These application notes provide a comprehensive overview of the use of this compound as a tool to study the role of the H4 receptor in modulating ERK phosphorylation. This document includes detailed experimental protocols for assessing ERK phosphorylation, data presentation tables for summarizing quantitative results, and a visual representation of the relevant signaling pathway.
Data Presentation
Quantitative analysis of this compound's inhibitory effect on histamine-induced ERK phosphorylation is crucial for characterizing its potency and mechanism of action. The following tables provide a template for presenting such data. Researchers should populate these tables with their experimentally derived values.
Table 1: Dose-Dependent Inhibition of Histamine-Induced ERK Phosphorylation by this compound
| This compound Concentration (nM) | Histamine Concentration (µM) | % Inhibition of p-ERK/Total ERK |
| 0 (Vehicle Control) | 1 | 0 |
| 1 | 1 | User-defined value |
| 10 | 1 | User-defined value |
| 100 | 1 | User-defined value |
| 1000 | 1 | User-defined value |
| IC50 (nM) | 1 | User-defined value |
Note: The optimal histamine concentration should be predetermined to elicit a submaximal but robust ERK phosphorylation response (e.g., EC80).
Table 2: Time-Course of this compound Inhibition of Histamine-Induced ERK Phosphorylation
| Time (minutes) | This compound (100 nM) + Histamine (1 µM) (% of Max Phosphorylation) | Histamine (1 µM) alone (% of Max Phosphorylation) |
| 0 | 0 | 0 |
| 5 | User-defined value | User-defined value |
| 15 | User-defined value | User-defined value |
| 30 | User-defined value | User-defined value |
| 60 | User-defined value | User-defined value |
Signaling Pathway
The activation of the H4 receptor by histamine initiates a signaling cascade that leads to the phosphorylation of ERK. This compound, as a competitive antagonist, blocks this pathway at the receptor level.
Caption: H4R-mediated ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A typical workflow for studying the effect of this compound on ERK phosphorylation involves cell culture, treatment, lysis, and analysis by Western blot or ELISA.
Caption: General experimental workflow for assessing this compound's effect on ERK phosphorylation.
Experimental Protocols
Protocol 1: Culture and Preparation of Murine Bone Marrow-Derived Mast Cells (BMMCs)
-
Isolation of Bone Marrow Cells:
-
Euthanize a C57BL/6 mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, and carefully remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with Iscove's Modified Dulbecco's Medium (IMDM) using a 25-gauge needle and syringe.
-
Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
-
-
Cell Culture:
-
Culture the bone marrow cells at a density of 0.5 x 10^6 cells/mL in complete IMDM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 10 ng/mL IL-3, and 10 ng/mL stem cell factor (SCF).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 5-7 days. Mast cell differentiation is typically complete after 4-6 weeks, which can be confirmed by flow cytometry for c-Kit and FcεRI expression.
-
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol is adapted from standard Western blotting procedures.[3]
-
Cell Treatment:
-
Seed mature BMMCs in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Serum starve the cells for 4-12 hours in serum-free medium to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with histamine (e.g., 1 µM) for a predetermined optimal time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
After stimulation, immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.
-
Protocol 3: ELISA for ERK Phosphorylation
Commercially available ELISA kits provide a high-throughput alternative to Western blotting for quantifying ERK phosphorylation.
-
Cell Preparation and Lysis:
-
Prepare and treat cells in a 96-well plate as described in the Western Blot protocol (adjusting cell numbers and volumes accordingly).
-
Lyse the cells directly in the wells using the lysis buffer provided in the ELISA kit, following the manufacturer's instructions.
-
-
ELISA Procedure:
-
Follow the specific protocol provided with the chosen phospho-ERK1/2 ELISA kit. A general procedure is as follows:
-
Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total ERK1/2.
-
Incubate to allow binding.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody specific for phosphorylated ERK1/2.
-
Incubate to allow the formation of the sandwich complex.
-
Wash the wells.
-
Add an enzyme-linked secondary antibody.
-
Wash the wells.
-
Add the substrate and measure the absorbance or fluorescence using a plate reader.
-
-
A parallel ELISA for total ERK1/2 should be performed for normalization.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the histamine H4 receptor in ERK signaling. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments to quantitatively assess the impact of this compound on histamine-induced ERK phosphorylation. These studies can contribute to a better understanding of H4R biology and its role in inflammatory and immune-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-dependent change of ERK phosphorylation levels in the nucleus accumbens during withdrawals from repeated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Transcriptional Changes with ZPL389
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZPL389, also known as adriforant, is an orally administered small molecule that functions as a potent and selective antagonist of the histamine H4 receptor (H4R).[1] The histamine H4 receptor is primarily expressed on cells of the hematopoietic lineage, including mast cells, eosinophils, dendritic cells, and T cells, where it mediates pro-inflammatory responses and pruritus.[2] By blocking the binding of histamine to H4R, ZPL389 was developed to inhibit these inflammatory cascades and alleviate symptoms associated with chronic inflammatory conditions such as atopic dermatitis.[3][4][5]
Preclinical studies have demonstrated that ZPL389 can normalize histamine-induced transcriptional changes in mast cells, antagonize histamine-induced ERK phosphorylation, and reduce histamine-dependent calcium flux in neurons. Although clinical trials for atopic dermatitis did not meet their primary efficacy endpoints, leading to the discontinuation of its development, the study of ZPL389 and its effects on gene expression remains a valuable model for understanding the role of the H4 receptor in immunomodulation.
These application notes provide a detailed protocol for assessing the transcriptional changes induced by ZPL389 in a relevant in vitro cell model. The described methodologies will enable researchers to elucidate the compound's mechanism of action, identify potential biomarkers of H4R antagonism, and explore its effects on inflammatory and immune response pathways.
Signaling Pathway of ZPL389 Action
ZPL389 acts by blocking the histamine H4 receptor, a G-protein coupled receptor (GPCR). When histamine binds to H4R, it typically leads to the activation of downstream signaling pathways that promote inflammation and itching. ZPL389, as an antagonist, prevents this activation.
Experimental Workflow for Transcriptional Analysis
The following diagram outlines the major steps for assessing transcriptional changes in a cellular model upon treatment with ZPL389.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is designed for an in vitro model using a human mast cell line (e.g., HMC-1), which endogenously expresses the H4 receptor.
-
Materials:
-
HMC-1 cell line
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
ZPL389 (in DMSO)
-
Histamine dihydrochloride (in sterile water)
-
Vehicle (DMSO)
-
6-well cell culture plates
-
-
Procedure:
-
Culture HMC-1 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere and stabilize for 24 hours.
-
Prepare treatment media:
-
Vehicle Control: IMDM with 0.1% DMSO.
-
Histamine Stimulation: IMDM with 10 µM Histamine and 0.1% DMSO.
-
ZPL389 Treatment: IMDM with 1 µM ZPL389.
-
ZPL389 + Histamine: IMDM with 1 µM ZPL389, pre-incubated for 1 hour before adding 10 µM Histamine.
-
-
Aspirate the old media from the cells and wash once with sterile PBS.
-
Add 2 mL of the respective treatment media to each well. For the "ZPL389 + Histamine" group, add the ZPL389-containing media and incubate for 1 hour at 37°C. Then, add the concentrated histamine to a final concentration of 10 µM.
-
Incubate all plates for 6 hours at 37°C. This time point is typically sufficient to observe significant changes in gene transcription for inflammatory mediators.
-
After incubation, proceed immediately to RNA extraction.
-
RNA Extraction and Quality Control
-
Materials:
-
TRIzol™ Reagent or equivalent RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Agilent Bioanalyzer or equivalent for RNA integrity analysis
-
-
Procedure:
-
Lyse the cells directly in the 6-well plate by adding 1 mL of TRIzol™ Reagent per well.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.
-
Resuspend the final RNA pellet in 20-50 µL of RNase-free water.
-
Quantify the RNA concentration using a NanoDrop spectrophotometer.
-
Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. Samples with a RIN value > 8 are recommended for downstream sequencing applications.
-
RNA-Sequencing (RNA-Seq) and Data Analysis
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate at least 20 million single-end 50 bp reads per sample.
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression: Perform differential expression analysis using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are considered significantly differentially expressed.
-
Pathway Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways and gene ontologies that are significantly enriched among the differentially expressed genes.
-
Data Presentation: Expected Transcriptional Changes
The following tables present hypothetical but representative data for key genes expected to be modulated by ZPL389 in a histamine-stimulated mast cell model. This data illustrates how to structure the quantitative results from the RNA-Seq experiment.
Table 1: Effect of Histamine Stimulation on Pro-inflammatory Gene Expression
| Gene Symbol | Gene Name | Log2 Fold Change (Histamine vs. Vehicle) | p-value | FDR |
| IL6 | Interleukin 6 | 4.5 | 1.2e-15 | 3.5e-14 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | 3.8 | 5.6e-12 | 1.1e-10 |
| TNF | Tumor Necrosis Factor | 3.2 | 8.9e-10 | 1.5e-8 |
| CCL2 | C-C Motif Chemokine Ligand 2 | 2.9 | 4.1e-8 | 5.2e-7 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | 4.1 | 2.3e-13 | 5.0e-12 |
Table 2: Attenuation of Histamine-Induced Gene Expression by ZPL389
| Gene Symbol | Gene Name | Log2 Fold Change (ZPL389+Histamine vs. Histamine) | p-value | FDR |
| IL6 | Interleukin 6 | -3.9 | 7.8e-14 | 2.1e-12 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -3.1 | 3.4e-11 | 8.8e-10 |
| TNF | Tumor Necrosis Factor | -2.8 | 6.2e-9 | 1.2e-7 |
| CCL2 | C-C Motif Chemokine Ligand 2 | -2.5 | 9.8e-8 | 1.5e-6 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | -3.5 | 1.1e-12 | 2.7e-11 |
Table 3: Genes Regulated by ZPL389 in the Absence of Histamine Stimulation
| Gene Symbol | Gene Name | Log2 Fold Change (ZPL389 vs. Vehicle) | p-value | FDR |
| DUSP1 | Dual Specificity Phosphatase 1 | 1.5 | 2.5e-5 | 3.1e-4 |
| SOCS3 | Suppressor Of Cytokine Signaling 3 | 1.2 | 8.9e-5 | 9.5e-4 |
| IL10 | Interleukin 10 | 0.8 | 0.01 | 0.045 |
Conclusion
This document provides a comprehensive protocol for investigating the transcriptional effects of the H4R antagonist ZPL389. By following these methodologies, researchers can obtain robust and reproducible data on the genome-wide changes in gene expression induced by this compound. The provided workflow, from cell culture to bioinformatics analysis, serves as a complete guide for characterizing the molecular pharmacology of ZPL389 and other H4R modulators. The structured tables for data presentation offer a clear format for summarizing and interpreting the quantitative results of such studies. These analyses are crucial for a deeper understanding of H4 receptor biology and its role in inflammatory diseases.
References
- 1. An unbiased tissue transcriptome analysis identifies potential markers for skin phenotypes and therapeutic responses in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 3. Ziarco enrols first patient in Phase IIa trial of ZPL-389 for atopic dermatitis - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. novctrd.com [novctrd.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: The MC903-Induced Skin Inflammation Model and the Histamine H4 Receptor Antagonist, Adriforant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the MC903-induced skin inflammation model, a widely used preclinical tool for studying atopic dermatitis (AD), and the investigational drug Adriforant, a selective histamine H4 receptor (H4R) antagonist. Detailed protocols for model induction and key experimental endpoints are provided to facilitate study design and execution in the context of drug discovery and development for inflammatory skin diseases.
Introduction to the MC903-Induced Skin Inflammation Model
The topical application of Calcipotriol (MC903), a synthetic analog of vitamin D3, to murine skin induces a robust inflammatory response that recapitulates many key features of human atopic dermatitis.[1][2] This model is characterized by a strong T-helper 2 (Th2) cell-dominant immune response, epidermal hyperplasia, and skin barrier dysfunction, making it a valuable tool for investigating the pathophysiology of AD and for evaluating the efficacy of novel therapeutics.[3][4] The inflammatory cascade is initiated by the release of thymic stromal lymphopoietin (TSLP) from keratinocytes, which subsequently drives the production of Th2-associated cytokines such as IL-4, IL-13, and IL-31.[5]
This compound: A Selective Histamine H4 Receptor Antagonist
This compound (also known as PF-3893787 or ZPL389) is a potent and selective antagonist of the histamine H4 receptor (H4R). Histamine, acting through H4R, is implicated in mediating both pruritus (itch) and inflammation in atopic dermatitis. This compound functions by competitively blocking the binding of histamine to H4R, thereby inhibiting downstream signaling pathways involved in the inflammatory process. Preclinical studies demonstrated that this compound can ameliorate skin inflammation and reduce itch in murine models. However, a Phase 2b clinical trial in patients with atopic dermatitis did not meet its primary efficacy endpoints, highlighting the complexity of translating preclinical findings to clinical success.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies utilizing the MC903 model and investigating the effects of therapeutic interventions.
Table 1: Typical Readouts in the MC903-Induced Ear Inflammation Model
| Parameter | Vehicle Control (Ethanol) | MC903-Treated | Reference |
| Ear Thickness (mm) at Day 14 | ~0.24 | ~0.37 | |
| Epidermal Thickness Score | Baseline | Increased | |
| Eosinophil Infiltration Score | Baseline | Increased | |
| Serum Total IgE (ng/mL) | Baseline | Significantly Increased | |
| Transepidermal Water Loss (TEWL) | Baseline | Significantly Increased | |
| Scratching Bouts | Baseline | Significantly Increased |
Table 2: Effect of this compound on Inflammatory Parameters (Illustrative)
| Parameter | MC903 + Vehicle | MC903 + this compound | Reference |
| Ear Swelling | High | Reduced | |
| Inflammatory Cell Infiltration | High | Reduced | |
| Pro-inflammatory Cytokine Levels (e.g., IL-4, IL-13) | High | Reduced |
Experimental Protocols
Protocol 1: Induction of Skin Inflammation with MC903
This protocol describes the topical application of MC903 to induce an atopic dermatitis-like phenotype in mice.
Materials:
-
MC903 (Calcipotriol) solution (e.g., 20 µM in 100% ethanol)
-
Vehicle control (100% ethanol)
-
C57BL/6 or BALB/c mice (female, 8 weeks old)
-
Pipette and sterile tips
-
Dial thickness gauge or micrometer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
On Day 0, measure the baseline ear thickness of both ears using a dial thickness gauge.
-
From Day 1 to Day 14, topically apply 20 µL of MC903 solution (containing 0.4 nmol) to the inner and outer surface of the right ear.
-
Apply 20 µL of 100% ethanol to the right ear of the control group mice.
-
If a test compound (e.g., this compound) is being evaluated, administer it according to the desired dosing regimen (e.g., topically or orally) one hour prior to MC903 application.
-
Monitor ear thickness every other day throughout the 14-day period.
-
Observe and score clinical signs of inflammation such as erythema, scaling, and excoriations.
-
At the end of the experiment (Day 15), euthanize the mice and collect ears and serum for further analysis.
Protocol 2: Histological Analysis of Skin Inflammation
This protocol outlines the procedure for histological evaluation of immune cell infiltration and epidermal changes.
Materials:
-
Collected ear tissue
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Fix the collected ear tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm sections using a microtome and mount on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate and mount the stained sections.
-
Examine the slides under a microscope to assess for epidermal hyperplasia (acanthosis), and infiltration of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Score the severity of inflammation based on a semi-quantitative scoring system.
Protocol 3: Measurement of Cytokine Levels
This protocol describes the quantification of key inflammatory cytokines in skin tissue.
Materials:
-
Collected ear tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Centrifuge
-
ELISA kits for specific cytokines (e.g., TSLP, IL-4, IL-13)
-
Microplate reader
Procedure:
-
Homogenize the ear tissue in lysis buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
Perform ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Normalize cytokine levels to the total protein concentration.
Signaling Pathways and Experimental Workflows
References
- 1. (Open Access) A Mouse Model of MC903‐Induced Atopic Dermatitis (2023) | M. F. Alam | 4 Citations [scispace.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mlm-labs.com [mlm-labs.com]
- 5. Calcipotriol (MC903)-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Adriforant as a Tool Compound for H4R Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The histamine H4 receptor (H4R), a G-protein coupled receptor, is a key player in inflammatory and immune responses.[1][2] It is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on sensory neurons.[1] Activation of H4R by histamine is linked to various physiological processes, including the chemotaxis of immune cells, cytokine and chemokine production, and the sensation of pruritus (itch).[1][3] These roles make H4R a compelling therapeutic target for chronic inflammatory diseases such as atopic dermatitis (AD) and asthma.
Adriforant (also known as PF-3893787 or ZPL-3893787) is a potent and selective H4R antagonist. Its high affinity for H4R and its demonstrated ability to functionally block receptor activity make it an invaluable tool compound for elucidating the physiological and pathological roles of H4R. These application notes provide an overview of this compound's properties, its use in key in vitro and in vivo assays, and detailed protocols to facilitate its use in research.
Mechanism of Action
This compound acts as a competitive antagonist and inverse agonist at the human and murine histamine H4 receptor. It binds to the receptor with high affinity, thereby preventing histamine from binding and initiating downstream signaling cascades. Studies have shown that this compound effectively antagonizes histamine-induced responses such as ERK phosphorylation, calcium mobilization, and actin polymerization in various immune and neuronal cells. Recent cryo-electron microscopy studies have provided structural insights into how this compound binds to the inactive state of H4R, offering a foundation for understanding its antagonistic mechanism at a molecular level.
Data Presentation
Table 1: Quantitative Pharmacological Data for this compound
This table summarizes the reported binding affinity and functional potency of this compound for the histamine H4 receptor.
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human | 2.4 nM | Radioligand Binding Assay | |
| Functional Antagonism (Ki) | Human | 1.56 nM | Functional Assay | |
| Functional Potency (IC50) | Human | 1.16 nM | Eosinophil Actin Polymerization |
Applications in H4R Research
This compound is a versatile tool for investigating the function of H4R in a variety of experimental contexts.
In Vitro Applications:
-
Receptor Binding Studies: Used to determine the affinity and selectivity of other potential H4R ligands through competitive binding assays.
-
Signaling Pathway Analysis: Ideal for studying H4R-mediated signaling. This compound has been shown to block histamine-induced ERK phosphorylation in bone marrow-derived mast cells and reduce histamine-dependent Ca²+ flux in neurons.
-
Immune Cell Function Assays: Effective in studying the role of H4R in immune cell trafficking and activation. It inhibits histamine-induced shape change and actin polymerization in eosinophils, key processes for cell migration. It also normalizes histamine-induced transcriptional changes in mast cells.
In Vivo Applications:
-
Models of Pruritus: this compound has been successfully used to demonstrate the role of H4R in itch. Administration to mice reduces the scratching behavior induced by histamine injection.
-
Models of Inflammation: The anti-inflammatory potential of H4R antagonism can be explored using this compound. It has been shown to ameliorate skin inflammation in the MC903-induced mouse model of atopic dermatitis. It has also been used to investigate the interaction between H4R and Toll-like receptor (TLR) activation in driving inflammatory responses, such as inhibiting LPS-induced TNFα production.
Visualization of Pathways and Workflows
Caption: H4R signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for an in vivo histamine-induced itch model.
References
Application Notes and Protocols for In Vivo Administration of PF-3893787 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3893787, also known as ZPL-3893787, is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] The H4R is primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[4] Its activation by histamine is implicated in the pathogenesis of various inflammatory and allergic diseases.[5] Antagonism of the H4R has shown therapeutic potential in preclinical and clinical studies for conditions such as atopic dermatitis, allergic rhinitis, and asthma. These application notes provide a comprehensive guide for the in vivo administration of PF-3893787 in mouse models of inflammation and allergy.
Mechanism of Action
PF-3893787 is a competitive antagonist at the H4 receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon binding of histamine, the H4R initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and activation of the mitogen-activated protein kinase (MAPK) pathway. By blocking the binding of histamine to the H4R, PF-3893787 inhibits these downstream signaling events, thereby mitigating the pro-inflammatory effects of histamine. These effects include the chemotaxis of immune cells such as mast cells and eosinophils, and the modulation of cytokine production.
Physicochemical Properties
While detailed public data on the physicochemical properties of PF-3893787 is limited, it has been described as a small molecule with favorable pharmacokinetic properties suitable for oral administration. For experimental purposes, solubility testing in various vehicles is recommended to determine the optimal formulation for in vivo use.
Data Presentation
Table 1: In Vivo Study Parameters for H4R Antagonists in Mice
| Compound | Mouse Model | Dose | Route of Administration | Key Findings | Reference |
| JNJ7777120 | Allergic Rhinitis | 3 or 10 nmol | Intranasal | Inhibition of nasal symptoms | |
| JNJ7777120 | Allergic Rhinitis | Not specified | Oral | Significant inhibition of nasal symptoms and serum total IgE | |
| JNJ7777120 | LPS-induced TNFα production | 20 mg/kg, 50 mg/kg | Oral (p.o.) | Reduced serum TNFα levels | |
| JNJ-39758979 | Atopic Dermatitis (with mepyramine) | Not specified | Not specified | Reduced skin inflammation and scratching behavior | |
| JNJ7777120 | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Not specified | Reduced clinical symptoms of EAE | |
| JNJ7777120 | Chronic Allergic Dermatitis | Not specified | Not specified | Improved scratching behavior and skin inflammation |
Experimental Protocols
Protocol 1: General Protocol for Oral Administration of PF-3893787 in a Mouse Model of Allergic Inflammation
This protocol provides a general framework. The specific mouse model, dosing, and endpoints should be adapted based on the research question.
1. Materials:
-
PF-3893787
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 5% DMSO, 40% PEG400, and 55% sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes (1 mL)
-
Animal balance
-
Appropriate mouse model of allergic inflammation (e.g., OVA-sensitized and challenged mice for allergic asthma, or an atopic dermatitis model)
2. Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle control, PF-3893787 low dose, PF-3893787 high dose, positive control).
-
Preparation of Dosing Solution:
-
Based on preliminary solubility tests, prepare a homogenous suspension or solution of PF-3893787 in the chosen vehicle.
-
A common starting point for H4R antagonists is a dose range of 10-50 mg/kg.
-
Prepare fresh on each day of dosing.
-
-
Dosing:
-
Weigh each mouse to calculate the exact volume of the dosing solution to be administered.
-
Administer the PF-3893787 suspension/solution or vehicle to the respective groups via oral gavage. The volume is typically 5-10 mL/kg.
-
The dosing frequency will depend on the pharmacokinetic profile of PF-3893787 and the experimental design (e.g., once daily).
-
-
Induction of Allergic Inflammation: Induce the allergic phenotype according to the specific model protocol (e.g., allergen sensitization and challenge).
-
-
Bronchoalveolar lavage (BAL) fluid: for cell counting (eosinophils, neutrophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13).
-
Blood: for measurement of serum IgE levels and systemic cytokine concentrations.
-
Lung or skin tissue: for histology to assess inflammatory cell infiltration and for gene expression analysis of inflammatory markers.
-
Behavioral analysis: for models of pruritus, monitor and quantify scratching behavior.
-
Protocol 2: Intraperitoneal Administration of PF-3893787
1. Materials:
-
PF-3893787
-
Sterile vehicle suitable for intraperitoneal injection (e.g., sterile saline with a solubilizing agent like DMSO, not to exceed 5-10% of the final volume).
-
Syringes (1 mL) with 25-27 gauge needles.
2. Procedure:
-
Follow steps 1-3 from Protocol 1, ensuring the dosing solution is sterile and suitable for injection.
-
Dosing:
-
Administer the PF-3893787 solution or vehicle via intraperitoneal (i.p.) injection. The injection volume is typically 5-10 mL/kg.
-
Ensure proper injection technique to avoid injury to internal organs.
-
-
Proceed with the induction of inflammation and endpoint analysis as described in Protocol 1.
Mandatory Visualization
Caption: Histamine H4 Receptor Signaling Pathway and the Antagonistic Action of PF-3893787.
Caption: General Experimental Workflow for In Vivo Efficacy Testing of PF-3893787 in Mice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Adriforant Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adriforant (also known as PF-3893787 or ZPL389) is a potent and selective competitive antagonist of the histamine H4 receptor (H4R). The histamine H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells. Its activation is implicated in pro-inflammatory responses, such as chemotaxis and cytokine release. This compound, by blocking the action of histamine at the H4R, has been investigated for its therapeutic potential in inflammatory conditions like atopic dermatitis.
These application notes provide detailed protocols for the preparation of cell cultures for treatment with this compound, enabling the study of its effects on H4R-mediated signaling pathways. The protocols cover cell line selection and maintenance, experimental procedures for key functional assays, and data presentation guidelines.
Mechanism of Action & Signaling Pathway
This compound functions by competitively binding to the histamine H4 receptor, thereby preventing its activation by the endogenous ligand, histamine. The H4R is coupled to Gi/o proteins. Upon histamine binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate downstream signaling cascades, including the Phospholipase C (PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Furthermore, H4R activation can lead to the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and inflammation. This compound antagonizes these histamine-induced effects.
Caption: this compound antagonizes the histamine H4 receptor signaling pathway.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: this compound Properties and In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| Target | Histamine H4 Receptor (H4R) | - | [1][2] |
| Mechanism of Action | Competitive Antagonist | - | [2] |
| Binding Affinity (Ki) | 2.4 nM | Recombinant hH4R | [3] |
| Functional Antagonism (Ki) | 1.56 nM | Recombinant hH4R | [3] |
| IC50 (Actin Polymerization) | 1.16 nM | Human Eosinophils | |
| Effective Concentration (in vivo) | 10-15 nM (free plasma) | - |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line | This compound Concentration Range | Histamine (Agonist) Concentration | Incubation Time |
| ERK Phosphorylation (Western Blot) | HEK293-H4R, BMMCs | 10 nM - 10 µM | 100 nM - 1 µM (EC80) | Pre-incubation: 30-60 min; Agonist stimulation: 5-15 min |
| Calcium Flux Assay | HEK293-H4R | 1 nM - 1 µM | 10 nM - 1 µM (EC80) | Pre-incubation: 15-30 min; Real-time measurement post-agonist |
| Cell Viability (e.g., MTT, Trypan Blue) | HEK293, BMMCs | 1 µM - 100 µM | - | 24 - 72 hours |
Experimental Protocols
General Cell Culture and Maintenance
HEK293 Cells (Adherent Culture)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For H4R expressing stable cell lines, include the appropriate selection antibiotic (e.g., G418, Puromycin).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete media, and re-seed at a 1:5 to 1:10 dilution.
Bone Marrow-Derived Mast Cells (BMMCs) (Suspension Culture)
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL recombinant murine IL-3, and 10 ng/mL recombinant murine Stem Cell Factor (SCF).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Maintenance: Every 5-7 days, centrifuge cells, resuspend in fresh media, and adjust cell density to approximately 0.5 x 10^6 cells/mL.
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for assessing this compound's antagonistic activity.
Protocol 1: ERK Phosphorylation Assay (Western Blot)
This protocol details the measurement of ERK1/2 phosphorylation in response to histamine stimulation in the presence or absence of this compound.
Materials:
-
HEK293-H4R or BMMCs
-
6-well plates
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Histamine stock solution (in water)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
This compound Pre-incubation: Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Histamine Stimulation: Add histamine to a final concentration of its EC80 (e.g., 1 µM) and incubate for 5-15 minutes.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Protocol 2: Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration following histamine stimulation in the presence of this compound.
Materials:
-
HEK293-H4R cells
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Histamine stock solution
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed HEK293-H4R cells in a 96-well plate and grow overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS with Pluronic F-127. Remove the culture medium and add the loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
This compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject histamine (EC80 concentration) into the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the calcium response.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
HEK293 or BMMCs
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells).
-
This compound Treatment: Add serial dilutions of this compound (e.g., 1 µM to 100 µM) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100-150 µL of solubilization solution.
-
For suspension cells, add the solubilization solution directly to the wells.
-
-
Absorbance Reading: Gently mix to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
References
Application Notes and Protocols for Flow Cytometry Analysis Following ZPL389 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZPL389, also known as adriforant, is a potent and selective oral antagonist of the histamine H4 receptor (H4R). The H4R is predominantly expressed on hematopoietic cells, including T cells, mast cells, eosinophils, and dendritic cells, and plays a significant role in inflammatory processes and immune responses.[1] ZPL389 was developed to mitigate inflammation and pruritus, hallmark symptoms of atopic dermatitis, by blocking the action of histamine on the H4R.[2] Preclinical studies have demonstrated that this compound can competitively block the murine H4R, inhibit ERK phosphorylation, normalize transcriptional changes in mast cells, and reduce histamine-dependent calcium flux in neurons.[3] Although clinical trials for atopic dermatitis were ultimately discontinued due to a lack of efficacy, the mechanism of action of ZPL389 makes it a valuable tool for in vitro studies of H4R signaling in immune cells.[4]
These application notes provide detailed protocols for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with ZPL389 and subsequent analysis using multi-color flow cytometry. The protocols are designed to assess the impact of ZPL389 on the activation, signaling, and cytokine production of key immune cell populations relevant to atopic dermatitis and other inflammatory conditions.
ZPL389 Signaling Pathway
ZPL389 acts as a competitive antagonist at the histamine H4 receptor, a G-protein coupled receptor (GPCR). In immune cells, histamine binding to H4R typically activates downstream signaling cascades, including the MAPK/ERK pathway, leading to cellular responses such as chemotaxis, cytokine release, and upregulation of activation markers. By blocking this interaction, ZPL389 is expected to inhibit these histamine-induced inflammatory responses.
References
- 1. This compound is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novctrd.com [novctrd.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. In vitro immunotherapy potency assays using real-time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Adriforant Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Adriforant (also known as PF-3893787 or ZPL-3893787) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] Its mechanism of action is to competitively block the binding of histamine to the H4R, thereby inhibiting downstream signaling pathways associated with inflammation and pruritus.[3][4]
Q2: What is the typical in vitro concentration range for this compound?
The effective concentration of this compound in vitro is assay-dependent but generally falls within the low nanomolar range. Its binding affinity (Ki) for the human H4R is approximately 2.4 nM, and it acts as a functional antagonist with a Ki of 1.56 nM.[1] For cellular assays, concentrations ranging from 1 nM to 100 nM are typically effective. For instance, in human eosinophil functional assays, IC50 values for cell shape change and actin polymerization are 0.65 nM and 1.3 nM, respectively. A concentration of 30 nM has been shown to completely block imetit-induced responses in a whole blood granulocyte assay.
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is recommended to then make serial dilutions in your assay buffer or cell culture medium to achieve the desired final concentration. Ensure the final concentration of DMSO in your experiment is low (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
Q4: What is the known signaling pathway affected by this compound?
This compound blocks the histamine-induced activation of the H4 receptor, a G-protein coupled receptor (GPCR). Activation of H4R by histamine leads to the activation of downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK). This compound antagonizes this histamine-induced ERK phosphorylation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's in vitro activity.
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 2.4 nM | Radioligand Binding Assay | |
| Functional Ki | Human | 1.56 nM | Functional Antagonism Assay | |
| IC50 | Human | 0.65 nM | Eosinophil Shape Change | |
| IC50 | Human | 1.3 nM | Eosinophil Actin Polymerization | |
| IC50 | Human | 4.9 nM | Eosinophil CD11b Expression | |
| Effective Conc. | Human | 30 nM | Whole Blood Granulocyte Assay (GAFS) |
Experimental Protocols & Methodologies
Here are detailed methodologies for key in vitro experiments involving this compound.
ERK Phosphorylation Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on histamine-induced ERK phosphorylation in a cell-based assay.
A. Cell Culture and Plating:
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Culture cells expressing the histamine H4 receptor (e.g., murine bone marrow-derived mast cells or a recombinant cell line) to 70-80% confluency.
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Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.
B. Compound Treatment:
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Prepare a dilution series of this compound in serum-free media or assay buffer.
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Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
C. Histamine Stimulation:
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Prepare a solution of histamine at a concentration that elicits a submaximal response (EC80) in your cell system. This needs to be determined empirically but is often in the range of 100 nM to 1 µM.
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Add the histamine solution to the wells and incubate for 5-15 minutes at 37°C.
D. Detection of Phospho-ERK:
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Lyse the cells and measure the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable detection method, such as:
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Western Blotting: A standard method to visualize and quantify p-ERK and total ERK.
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In-Cell Western™ Assay: A quantitative immunocytochemical assay performed in microplates.
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HTRF (Homogeneous Time-Resolved Fluorescence): A sensitive, no-wash assay format.
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ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay for the quantification of p-ERK.
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E. Data Analysis:
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Normalize the p-ERK signal to the total ERK signal.
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Plot the normalized p-ERK levels against the concentration of this compound to determine the IC50 value.
Calcium Flux Assay
This protocol outlines the measurement of this compound's ability to block histamine-induced intracellular calcium mobilization.
A. Cell Preparation and Dye Loading:
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Use a cell line stably expressing the histamine H4 receptor, such as CHO-K1 cells.
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Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
B. Compound Incubation:
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Prepare dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
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Add the this compound solutions to the wells and incubate for 15-30 minutes at room temperature or 37°C.
C. Measurement of Calcium Flux:
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Place the plate in a fluorescence microplate reader equipped with injectors.
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Record a baseline fluorescence reading for a few seconds.
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Inject a solution of histamine (at a concentration that gives a maximal response, e.g., 1 µM) into the wells.
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Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium flux.
D. Data Analysis:
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Calculate the change in fluorescence (ΔF) from baseline to the peak response for each well.
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Determine the inhibitory effect of this compound by comparing the ΔF in treated wells to the control wells.
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Calculate the IC50 value from a concentration-response curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low response to histamine stimulation | 1. Low H4 receptor expression in the chosen cell line.2. Inactive histamine solution.3. Cells are not healthy or are at a high passage number. | 1. Use a cell line with confirmed high H4R expression or a primary cell type known to be responsive (e.g., eosinophils, mast cells).2. Prepare fresh histamine solutions for each experiment.3. Ensure cells are healthy, within a low passage number, and handled gently. |
| High background signal | 1. High basal ERK phosphorylation.2. Autofluorescence from the compound or media.3. Suboptimal antibody concentrations in immunoassays. | 1. Ensure adequate serum starvation of cells before the assay.2. Run a control with this compound alone to check for autofluorescence.3. Titrate primary and secondary antibody concentrations to optimize the signal-to-noise ratio. |
| Inconsistent or variable results | 1. This compound precipitation in aqueous media.2. Inconsistent cell numbers per well.3. Edge effects in microplates. | 1. Ensure the final DMSO concentration is low (≤ 0.1%). Visually inspect for precipitation after dilution. Consider using a less hydrophobic H4R antagonist if solubility is a persistent issue.2. Use a cell counter to ensure accurate and consistent cell seeding.3. Avoid using the outer wells of the microplate, or fill them with buffer/media to maintain humidity. |
| This compound shows agonist activity | 1. Species-specific pharmacology (some H4R ligands show agonist activity in rodent models but are antagonists in human systems).2. Off-target effects. | 1. Confirm the species of your cell line and receptor. If using a non-human system, be aware of potential differences in pharmacology.2. While this compound is selective for H4R, consider performing a counterscreen against other histamine receptors (H1R, H2R, H3R) if unexpected results are observed. |
| Low potency of this compound | 1. Degradation of this compound in stock solution or assay media.2. Binding of this compound to serum proteins in the culture medium. | 1. Prepare fresh stock solutions and dilutions of this compound. Store stock solutions at -20°C or -80°C. Limit freeze-thaw cycles.2. Perform assays in serum-free media if possible. If serum is required, be aware that the effective concentration of this compound may be lower than the nominal concentration. |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks histamine-induced H4R signaling.
Experimental Workflow for this compound Screening
Caption: General workflow for in vitro this compound screening.
Troubleshooting Logic Diagram
Caption: Troubleshooting flow for this compound experiments.
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
Adriforant Technical Support Center: Troubleshooting Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Adriforant, a potent and selective histamine H4 receptor antagonist. This compound has been investigated for its potential therapeutic effects in conditions such as atopic dermatitis.[1] Proper handling and storage of this compound in Dimethyl Sulfoxide (DMSO) are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For most in vitro applications, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the known stability of this compound in DMSO?
Based on available data, this compound stock solutions in DMSO can be stored for up to 2 weeks at 4°C and for up to 6 months at -80°C.[2] To minimize degradation, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the typical solubility concentrations for similar H4 receptor antagonists in DMSO?
While specific public solubility data for this compound is limited, other histamine H4 receptor antagonists have been reported to have solubilities in DMSO ranging from 10 mg/mL to 100 mg/mL.[3][4] This information can be used as a starting point for determining the optimal concentration for your experiments.
Q4: Can I sonicate or warm the this compound solution to aid dissolution?
Yes, gentle warming (e.g., to 37°C) and brief sonication can help dissolve this compound in DMSO. However, prolonged exposure to heat should be avoided as it may lead to compound degradation.
Q5: What should I do if I observe precipitation in my this compound stock solution?
Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or the use of DMSO that has absorbed water. If precipitation is observed, refer to the troubleshooting guide below. It is crucial to ensure the compound is fully redissolved before use to maintain accurate experimental concentrations.
Troubleshooting Guide
This guide addresses common issues encountered with this compound solubility and stability in DMSO.
Issue 1: this compound Fails to Dissolve Completely in DMSO
If you are experiencing difficulty dissolving this compound, consider the following factors and solutions:
| Potential Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | - Try preparing a lower concentration stock solution. - Perform a solubility test to determine the maximum solubility of this compound in your specific batch of DMSO (see Experimental Protocols). |
| Poor Quality DMSO | - Use only high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many compounds. - Use a fresh, unopened bottle of DMSO whenever possible. |
| Insufficient Mixing | - Vortex the solution for several minutes. - Briefly sonicate the solution in a water bath sonicator. |
| Low Temperature | - Gently warm the solution in a 37°C water bath for a short period. Do not use excessive heat. |
Issue 2: Precipitation Observed in this compound Stock Solution After Storage
Precipitation upon storage, especially after freeze-thaw cycles, is a common problem.
| Potential Cause | Troubleshooting Steps |
| Freeze-Thaw Cycles | - Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. |
| Solution Supersaturation | - Before use, gently warm the vial to 37°C and vortex to ensure all precipitate has redissolved. - If precipitation persists, the actual concentration of the supernatant will be lower than intended. Consider preparing a fresh, lower concentration stock solution. |
| Water Absorption in DMSO | - Ensure vials are tightly sealed. - Use anhydrous DMSO and handle it in a low-humidity environment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (MW: 262.35 g/mol )
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Anhydrous, high-purity DMSO
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Vortex mixer
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Sonicator (optional)
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Calibrated analytical balance
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Amber glass or polypropylene vials
Procedure:
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Calculation: To prepare a 10 mM solution, you will need 2.6235 mg of this compound per 1 mL of DMSO.
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Weighing: Accurately weigh the desired amount of this compound powder and place it into a vial.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
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Dissolution:
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Vortex the solution for 1-2 minutes.
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If not fully dissolved, sonicate for 5-10 minutes.
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Alternatively, gently warm the vial to 37°C for 5-10 minutes and vortex again.
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Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Storage: Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]
Protocol 2: Determining the Maximum Solubility of this compound in DMSO
Objective: To determine the highest concentration at which this compound remains fully dissolved in DMSO at a specific temperature.
Procedure:
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Prepare a series of vials with a fixed, small volume of anhydrous DMSO (e.g., 100 µL).
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Add incrementally increasing, precisely weighed amounts of this compound to each vial to create a range of concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 25 mg/mL, 50 mg/mL, 100 mg/mL).
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Vortex each vial thoroughly for 2-3 minutes.
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Allow the vials to equilibrate at the desired temperature (e.g., room temperature or 37°C) for at least one hour.
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Visually inspect each vial for the presence of undissolved solid material. The highest concentration that results in a clear, precipitate-free solution is the approximate maximum solubility under those conditions. For more precise determination, the supernatant of saturated solutions can be analyzed by HPLC.
Visualizations
Caption: Workflow for troubleshooting this compound dissolution issues.
Caption: Best practices for ensuring the stability of this compound in DMSO.
This compound is a pyrimidine derivative. While specific degradation pathways for this compound in DMSO are not well-documented in public literature, the general degradation of pyrimidines can occur through reductive pathways. It is important to handle the compound under conditions that minimize degradation, such as protection from light and extreme temperatures.
References
Overcoming partial agonism of PF-3893787 in transfected cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-3893787 in transfected cells. The information is tailored for scientists and drug development professionals encountering unexpected signaling outcomes, such as partial agonism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-3893787?
PF-3893787 (also known as ZPL-3893787 or adriforant) is well-characterized as a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2][3] In human cells, it effectively blocks the activity of histamine at the H4R.
Q2: Is it possible to observe partial agonist activity with PF-3893787?
While PF-3893787 acts as an antagonist on the human H4 receptor, preclinical studies using transfected cells with H4R from other species have reported observations of partial agonism.[4] This suggests that the functional output of PF-3893787 can be species- and system-dependent. If you are observing agonist-like effects, it is crucial to consider the experimental context.
Q3: What is constitutive activity and how does it relate to the H4 receptor?
Constitutive activity is the ability of a receptor to signal in the absence of an agonist. The human H4 receptor is known to exhibit high constitutive activity, meaning it can be active even without histamine present.[5] This is an important factor, as some compounds classified as antagonists may actually be "inverse agonists," which bind to the receptor and reduce its basal, constitutive activity.
Q4: How does the choice of transfected cell line impact experimental outcomes?
The choice of cell line can significantly influence results due to variations in:
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Receptor expression levels: Overexpression of receptors can lead to artifacts and alter the perceived efficacy of a compound.
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Endogenous signaling components: The complement of G proteins and other signaling molecules can differ between cell lines, potentially favoring one signaling pathway over another.
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Receptor dimerization: The presence of other receptors that may form dimers with H4R can influence signaling.
Q5: What are the primary signaling pathways of the H4 receptor?
The H4 receptor typically couples to the Gi/o family of G proteins. Activation of the H4R leads to:
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Inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
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Activation of phospholipase C (via βγ subunits), leading to an increase in intracellular calcium ([Ca2+]).
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Activation of the mitogen-activated protein kinase (MAPK) cascade.
Troubleshooting Guide: Unexpected Agonist Activity
If you are observing unexpected partial agonism with PF-3893787 in your transfected cell system, follow this guide to diagnose the issue.
Step 1: Verify Experimental Reagents and Conditions
| Parameter | Potential Issue | Recommended Action |
| Compound Identity | Incorrect compound or contamination. | Confirm the identity and purity of your PF-3893787 stock using analytical methods like LC-MS or NMR. |
| Compound Concentration | Compound degradation or incorrect dilution. | Prepare fresh dilutions from a validated stock for each experiment. |
| Cell Line Integrity | Mycoplasma contamination or genetic drift. | Regularly test for mycoplasma. Use low-passage number cells from a reputable source. |
| Plasmid Construct | Mutation in the H4R coding sequence. | Sequence your expression plasmid to confirm the integrity of the H4R gene. |
Step 2: Characterize the H4R Expression and Function in Your System
It's crucial to establish a baseline for H4R activity in your specific cell line.
| Parameter | Potential Issue | Recommended Action |
| Receptor Expression | Very high or low receptor expression levels. | Quantify receptor expression via methods like flow cytometry or ELISA to ensure it is within a reasonable range. |
| Constitutive Activity | High basal signaling in the absence of any ligand. | Measure the basal activity of your signaling pathway (e.g., cAMP levels). High basal activity is expected for human H4R. |
| Full Agonist Response | Lack of response to a known full agonist (e.g., histamine). | Confirm that your cells respond appropriately to histamine with a dose-response curve. |
Step 3: Investigate Assay-Dependent Effects
The observed "partial agonism" could be an artifact of your assay system or a reflection of inverse agonism.
| Observed Effect of PF-3893787 | Potential Explanation | Recommended Experiment |
| Increase in cAMP | The H4R is not coupling to Gi/o as expected, or is coupling to Gs. | Measure the effect of histamine. If histamine also increases cAMP, your system may have non-canonical signaling. |
| Decrease in Basal Signaling | PF-3893787 is acting as an inverse agonist on a constitutively active receptor. | In the absence of histamine, apply PF-3893787 and measure a downstream readout (e.g., cAMP). A decrease below baseline indicates inverse agonism. |
| Agonist Effect in one pathway, Antagonist in another | The compound is a "biased agonist," preferentially activating one pathway. | Test the effect of PF-3893787 on multiple signaling pathways (e.g., cAMP and calcium mobilization) in parallel. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for H4R (Gi/o-coupled) Activity
This protocol is designed to measure the inhibition of adenylyl cyclase activity, which is the canonical signaling pathway for H4R.
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Cell Culture and Transfection:
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Plate HEK293 or CHO cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
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Transfect cells with your H4R expression vector using a suitable transfection reagent.
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Incubate for 24-48 hours to allow for receptor expression.
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Assay Procedure:
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Wash the cells with serum-free media.
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Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
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Add Forskolin (a direct activator of adenylyl cyclase, typically 1-10 µM) to all wells except the negative control.
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Immediately add varying concentrations of PF-3893787 and/or a known H4R agonist (e.g., histamine) to the appropriate wells.
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Incubate at 37°C for 15-30 minutes.
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cAMP Measurement:
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Lyse the cells according to the manufacturer's instructions for your cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
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Measure intracellular cAMP levels.
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Data Analysis:
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Data for agonists should show a decrease in Forskolin-stimulated cAMP levels.
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Data for antagonists (like PF-3893787) should show a rightward shift in the histamine dose-response curve.
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If PF-3893787 alone decreases Forskolin-stimulated cAMP, it is exhibiting agonist activity in this assay.
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Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium, another key H4R signaling pathway.
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Cell Culture and Transfection:
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Follow the same procedure as for the cAMP assay. Co-transfection with a promiscuous G-protein like Gα16 may be necessary if the endogenous Gq/11 coupling is weak.
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Cell Loading:
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Wash the cells with a suitable assay buffer (e.g., HBSS).
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This usually involves a 30-60 minute incubation at 37°C.
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Assay Procedure:
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Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
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Establish a stable baseline fluorescence reading.
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Add varying concentrations of PF-3893787 or a known agonist.
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Measure the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum calcium release.
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Data Analysis:
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Plot the peak fluorescence intensity against the ligand concentration to generate a dose-response curve.
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An increase in fluorescence upon addition of PF-3893787 indicates agonist activity in this pathway.
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Visualizations
References
- 1. Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Best practices for storing and handling ZPL389 compound
Technical Support Center: ZPL389 Compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the ZPL389 compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause ZPL389 degradation?
A1: The most common causes of chemical degradation for a compound like ZPL389 are exposure to light (photolysis), moisture (hydrolysis), oxygen (oxidation), and elevated temperatures (thermal degradation).[1] It is crucial to protect the compound from these elements to maintain its integrity.
Q2: What are the recommended general storage conditions for ZPL389?
A2: Proper storage is essential for maintaining the stability of ZPL389.[1] Key recommendations include storing the compound at the correct temperature, protecting it from light, and keeping it in a low-humidity environment.[1][2] For compounds sensitive to oxygen, storage under an inert atmosphere like nitrogen or argon is advised.[1]
Q3: How should I handle ZPL389 in the laboratory to ensure safety?
A3: Always consult the Material Safety Data Sheet (MSDS) before handling ZPL389. Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. When working with volatile or powdered forms of the compound, use a fume hood to prevent inhalation.
Q4: Can I store ZPL389 in a standard laboratory refrigerator?
A4: If ZPL389 is flammable, it must be stored in a refrigerator specifically designed for flammable materials (explosion-proof). Never store flammable compounds in a standard refrigerator. Always check the compound's properties for flammability.
Q5: How can I minimize waste when using ZPL389?
A5: Only take out the amount of the compound you need for your immediate experiment. Do not return unused compound to the original container to avoid contamination.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
If you are experiencing inconsistent results in your assays, it could be due to compound degradation or precipitation.
Troubleshooting Steps:
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Verify Stock Solution Integrity: Analyze your stock solution of ZPL389 using HPLC or LC-MS to confirm its concentration and purity.
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Prepare Fresh Dilutions: Always prepare fresh dilutions of ZPL389 immediately before each experiment.
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Assess Buffer Stability: Test the stability of ZPL389 in your assay buffer by incubating it for the duration of the experiment and then analyzing for any degradation.
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Check Solubility: Confirm the solubility of ZPL389 in your assay medium to ensure it is not precipitating.
Issue 2: Visible Changes in the Compound (Color Change, Clumping)
Visible changes in the appearance of ZPL389 powder are often an indication of degradation or contamination.
Troubleshooting Steps:
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Review Storage Conditions: Immediately check the storage conditions of the affected vial against the recommended guidelines in Table 1.
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Isolate the Vial: Quarantine the affected vial to prevent its use in further experiments.
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Document the Changes: Record the date, the nature of the visible change, and the storage conditions.
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Contact Support: Report the issue to your institution's chemical safety officer or the compound supplier.
Data Presentation
Table 1: Recommended Storage Conditions for ZPL389
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C (Long-term) | Minimizes thermal degradation. |
| 2-8°C (Short-term) | Suitable for temporary storage before use. | |
| Light | Protect from light | Store in an amber vial or wrap in aluminum foil to prevent photolysis. |
| Humidity | Store in a desiccator | Prevents hydrolysis, especially if the compound is hygroscopic. |
| Atmosphere | Under inert gas (Argon or Nitrogen) | For oxygen-sensitive compounds to prevent oxidation. |
Table 2: ZPL389 Stability in Common Solvents
| Solvent | Storage Temperature | Estimated Stability |
| DMSO | -20°C | > 6 months |
| Ethanol | -20°C | ~ 3 months |
| PBS (pH 7.4) | 4°C | < 24 hours |
Note: This data is representative. Actual stability should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of ZPL389 Stock Solution
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Allow the ZPL389 container to equilibrate to room temperature before opening to prevent condensation.
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Under a fume hood, weigh the desired amount of ZPL389 powder.
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Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
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Vortex or sonicate briefly to ensure complete dissolution.
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Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
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Store the aliquots at the recommended temperature (-20°C or -80°C).
Protocol 2: Forced Degradation Study of ZPL389
Forced degradation studies help to understand the stability of ZPL389 under various stress conditions.
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Acid Hydrolysis: Incubate ZPL389 solution with 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Incubate ZPL389 solution with 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat ZPL389 solution with 3% H₂O₂ at room temperature for 24 hours.
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Photodegradation: Expose ZPL389 solution to a UV lamp (254 nm) for 24 hours.
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Thermal Degradation: Heat the solid ZPL389 compound at 80°C for 48 hours.
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Analyze all samples by a stability-indicating method, such as HPLC or LC-MS, to identify and quantify any degradants.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Safe handling workflow for ZPL389.
References
Technical Support Center: Validating Adriforant's H4R Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adriforant, a histamine H4 receptor (H4R) antagonist. The information herein is designed to help validate its specificity and troubleshoot common issues encountered during experimentation.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as PF-3893787 or ZPL389) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] Its primary mechanism of action is to bind to the H4R, thereby blocking the binding of the endogenous agonist, histamine, and inhibiting the subsequent intracellular signaling cascade.[3]
Q2: Why is it crucial to validate the H4R specificity of this compound in my experiments?
A2: Validating the H4R specificity of this compound is critical to ensure that the observed biological effects are indeed due to the blockade of the H4 receptor and not a result of off-target interactions with other receptors or cellular components. This is especially important given that preclinical findings in mice did not fully translate to clinical efficacy in human trials for atopic dermatitis, highlighting the complexity of H4R signaling and the need for rigorous target validation.[1][4]
Q3: What are the essential positive and negative controls for in vitro experiments with this compound?
A3:
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Positive Controls:
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Histamine or a selective H4R agonist (e.g., 4-methylhistamine) to stimulate the H4R and establish a baseline response.
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A known selective H4R antagonist (e.g., JNJ7777120) as a reference compound for comparison of potency and efficacy.
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Negative Controls:
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Vehicle control (the solvent in which this compound is dissolved, e.g., DMSO) to account for any effects of the solvent on the assay.
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An inactive compound structurally related to this compound, if available, to control for non-specific effects.
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For cellular assays, using cells that do not express H4R (or H4R-knockout cells) to confirm that the observed effects of this compound are H4R-dependent.
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Q4: How can I be sure that the effects I see in my animal model are due to H4R antagonism by this compound?
A4: To confirm that the in vivo effects of this compound are mediated by H4R, consider the following experimental designs:
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Use of H4R knockout animals: The most definitive control is to administer this compound to H4R knockout mice. The absence of a biological effect in these animals, in contrast to wild-type counterparts, strongly supports H4R-mediated action.
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Comparison with other H4R antagonists: Using a structurally different, well-characterized H4R antagonist can help confirm that the observed phenotype is a class effect of H4R antagonism.
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Dose-response studies: Establishing a clear dose-dependent effect of this compound can help rule out non-specific or toxic effects that might occur at high concentrations.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in functional assays.
| Potential Cause | Troubleshooting Steps |
| Cell passage number and receptor expression levels | Maintain a consistent and low passage number for your cell lines. Regularly check H4R expression levels via qPCR or Western blot. |
| Agonist concentration | Ensure you are using an agonist concentration at or near the EC80 for antagonist assays to provide an adequate signal window for inhibition. |
| Assay variability | Minimize variability by using automated liquid handlers for dispensing, ensuring consistent incubation times and temperatures, and including appropriate controls on every plate. |
| Compound stability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
Issue 2: this compound shows partial agonism in transfected cell lines.
| Potential Cause | Troubleshooting Steps |
| Receptor overexpression | High levels of receptor expression in transfected cell lines can sometimes lead to constitutive activity and atypical pharmacology. Preclinical studies with this compound noted partial agonism in some transfected cell lines, which was not observed in primary human cells. |
| Cellular context | The signaling machinery and regulatory proteins present in the host cell line can influence ligand pharmacology. |
| Validation in primary cells | Test the antagonist activity of this compound in primary cells that endogenously express H4R (e.g., mast cells, eosinophils) to confirm its antagonist profile in a more physiologically relevant system. |
Issue 3: Unexpected or off-target effects observed in vivo.
| Potential Cause | Troubleshooting Steps |
| Binding to other receptors | Although reported to be selective, it is crucial to consider potential off-target binding. Other H4R antagonists have been associated with off-target effects, such as agranulocytosis with JNJ39758979. |
| Pharmacokinetics and metabolism | The observed in vivo effect might be due to a metabolite of this compound rather than the parent compound. Conduct pharmacokinetic studies to characterize the metabolic profile of this compound in your animal model. |
| Broad selectivity profiling | If unexpected effects are observed, it is recommended to perform a broad off-target screening panel against a range of GPCRs, ion channels, and enzymes to identify potential secondary targets. |
Experimental Protocols
Radioligand Binding Assay for H4R
This protocol determines the binding affinity of this compound to the H4R by measuring its ability to displace a radiolabeled H4R ligand.
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Materials:
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Cell membranes prepared from cells stably expressing human H4R.
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[3H]-Histamine or another suitable H4R radioligand.
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This compound and a reference H4R antagonist.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (cold binding buffer).
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Scintillation cocktail and scintillation counter.
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Procedure:
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In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound or the reference antagonist.
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Add the cell membranes to initiate the binding reaction.
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Incubate at room temperature for a specified time to reach equilibrium.
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Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with cold wash buffer to separate bound from free radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
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| Parameter | Typical Value |
| This compound Ki (H4R) | ~2.4 nM |
| Reference Antagonist (JNJ7777120) Ki (H4R) | ~13 nM |
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block histamine-induced intracellular calcium release in H4R-expressing cells.
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Materials:
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H4R-expressing cells (e.g., HEK293 or CHO cells).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
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Assay buffer (e.g., HBSS with 20 mM HEPES).
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Histamine or an H4R agonist.
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This compound.
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A fluorescence plate reader with an injection system.
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Procedure:
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Plate H4R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
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Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
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Pre-incubate the cells with varying concentrations of this compound or vehicle.
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Measure baseline fluorescence, then inject a fixed concentration of histamine (typically EC80) and monitor the change in fluorescence over time.
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The peak fluorescence intensity reflects the intracellular calcium concentration.
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Calculate the IC50 value of this compound by plotting the inhibition of the histamine response against the this compound concentration.
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ERK Phosphorylation Assay
This assay assesses the ability of this compound to inhibit H4R-mediated activation of the MAPK/ERK signaling pathway.
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Materials:
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H4R-expressing cells.
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Cell lysis buffer.
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Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
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Detection reagents (e.g., secondary antibodies conjugated to HRP for Western blotting or fluorescent labels for ELISA).
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Histamine or an H4R agonist.
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This compound.
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Procedure (Western Blot):
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Seed cells and allow them to attach.
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Serum-starve the cells to reduce basal ERK phosphorylation.
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Pre-treat cells with different concentrations of this compound.
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Stimulate with an H4R agonist for a predetermined time.
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Lyse the cells and determine the protein concentration.
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Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-ERK and total ERK.
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Quantify the band intensities to determine the ratio of p-ERK to total ERK.
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Signaling Pathways and Experimental Workflows
H4R Signaling Pathway
// Nodes Histamine [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H4R [label="H4 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLCβ", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="↑ Intracellular\nCa²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2\nPhosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Histamine -> H4R [label="Activates"]; this compound -> H4R [label="Inhibits", arrowhead="tee"]; H4R -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits", arrowhead="tee"]; AC -> cAMP; G_protein -> PLC [label="Activates"]; PLC -> PIP2; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; Ca_release -> ERK; DAG -> ERK; } .dot Caption: H4R signaling cascade initiated by histamine and inhibited by this compound.
Experimental Workflow for this compound Specificity Testing
// Nodes start [label="Start: Hypothesis\nthis compound is a selective H4R antagonist", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; in_vitro [label="In Vitro Assays", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; binding [label="Receptor Binding Assay\n(Determine Ki)", fillcolor="#F1F3F4", fontcolor="#202124"]; functional [label="Functional Assays\n(Determine IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP_assay [label="cAMP Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; ca_assay [label="Calcium Mobilization", fillcolor="#F1F3F4", fontcolor="#202124"]; erk_assay [label="ERK Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; selectivity [label="Selectivity Profiling\n(H1R, H2R, H3R, other GPCRs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Models", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; disease_model [label="Disease Model\n(e.g., Itch, Inflammation)", fillcolor="#F1F3F4", fontcolor="#202124"]; ko_model [label="H4R Knockout Model", fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion:\nValidate H4R Specificity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> in_vitro; in_vitro -> binding; in_vitro -> functional; functional -> cAMP_assay; functional -> ca_assay; functional -> erk_assay; in_vitro -> selectivity; in_vitro -> in_vivo; in_vivo -> disease_model; in_vivo -> ko_model; {binding, functional, selectivity, disease_model, ko_model} -> conclusion; } .dot Caption: A logical workflow for the comprehensive validation of this compound's H4R specificity.
References
Technical Support Center: Optimizing Adriforant Incubation Time in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Adriforant in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PF-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] It functions by binding to the H4R, thereby preventing histamine from binding and activating the receptor. This blockage is expected to inhibit downstream inflammatory responses and itching.[2] this compound has a binding affinity (Ki) of 2.4 nM and acts as a functional antagonist with a Ki of 1.56 nM.[1]
Q2: What are the key downstream signaling pathways affected by this compound that can be measured in cell-based assays?
This compound, by blocking the H4R, can modulate several downstream signaling events. Key measurable effects in cell-based assays include:
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ERK Phosphorylation: this compound has been shown to antagonize histamine-induced ERK phosphorylation.[3][4]
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Calcium (Ca2+) Flux: It can reduce histamine-dependent Ca2+ flux in neurons.
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Transcriptional Changes: this compound can normalize histamine-induced transcriptional changes in mast cells.
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Actin Polymerization: It has an in vitro IC50 of 1.16 nM for inhibiting actin polymerization in human native isolated eosinophils.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell assay.
If you are not observing the expected antagonistic effect of this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The incubation period may be too short or too long. For signaling events like ERK phosphorylation, shorter incubation times are generally sufficient. For assays measuring changes in gene expression or cell proliferation, longer incubation times of 24, 48, or even 72 hours may be necessary. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific cell type and assay. |
| Inappropriate this compound Concentration | The concentration of this compound may be too low to effectively antagonize the H4 receptor. A dose-response experiment is recommended to determine the optimal concentration for your cell line. A logarithmic dilution series, for example from 1 nM to 10 µM, is a good starting point. |
| Cell Type Specificity | The effect of this compound may be cell-type specific. Ensure that the cell line you are using expresses the histamine H4 receptor at a sufficient level for your assay. |
| Compound Stability | Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh solutions for each experiment if stability in your culture medium is unknown. |
| High Background in Control Wells | High background signal in your control wells can mask the effect of this compound. This could be due to contamination or the presence of other stimulants in the culture medium. Maintain sterile technique and use high-quality reagents. |
Logical Troubleshooting Flow for No Observable Effect:
References
Improving reproducibility of Adriforant-based experiments
This technical support center provides troubleshooting guidance and detailed protocols to improve the reproducibility of experiments involving Adriforant, a selective histamine H4 receptor (H4R) antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of this compound?
This compound, also known as PF-3893787 or ZPL389, is a potent and selective competitive antagonist of the histamine H4 receptor (H4R).[1][2] It functions by binding to the H4 receptor and blocking the binding of histamine, its natural ligand. This action inhibits the downstream signaling pathways associated with H4R activation, which are involved in inflammation and pruritus (itching).[1][3]
Q2: In which experimental systems has this compound been tested?
This compound has been evaluated in a variety of in vitro and in vivo systems, including:
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In vitro:
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Receptor binding assays to determine affinity for the H4 receptor.[2]
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Functional assays measuring downstream signaling, such as ERK phosphorylation and intracellular calcium mobilization, in cells expressing the H4 receptor.
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Assays using primary cells, like bone marrow-derived mast cells and neurons, to assess its effects on cellular functions.
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In vivo:
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Mouse models of acute histamine-induced itch.
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Mouse models of atopic dermatitis-like skin inflammation, such as the MC903-induced model.
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Q3: My in vitro experiment shows a weak or no response to this compound. What are the possible causes and solutions?
| Possible Cause | Troubleshooting Steps |
| Low H4 Receptor Expression | - Confirm H4R expression in your cell line using qPCR, Western blot, or flow cytometry.- Use a cell line known to endogenously express H4R or a stably transfected cell line with high expression. |
| Incorrect this compound Concentration | - Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific assay.- Ensure the final concentration of this compound is sufficient to antagonize the histamine concentration used. Typically, a concentration 10-fold higher than the IC50 is needed for near-complete inhibition. |
| Agonist (Histamine) Concentration Too High | - For competitive antagonists like this compound, a high concentration of the agonist can overcome the inhibitory effect.- Use a histamine concentration at or near its EC50 (the concentration that produces 50% of the maximal response) for your assay. |
| Cell Health Issues | - Ensure cells are healthy, in a logarithmic growth phase, and have not been passaged too many times.- Perform a cell viability assay (e.g., Trypan Blue) to confirm cell health. |
| Assay-Specific Issues | - Calcium Flux: Ensure proper loading of the calcium-sensitive dye and check for dye leakage. Use a positive control like ionomycin to confirm cell responsiveness.- ERK Phosphorylation: Minimize basal ERK phosphorylation by serum-starving the cells prior to the experiment. Ensure efficient cell lysis and use appropriate phosphatase inhibitors. |
Q4: I am observing inconsistent results in my in vivo atopic dermatitis model with this compound. What should I check?
| Possible Cause | Troubleshooting Steps |
| Inefficient Drug Delivery | - Optimize the route and frequency of this compound administration (e.g., oral gavage, intraperitoneal injection).- Ensure proper formulation of this compound for in vivo use to achieve adequate bioavailability. |
| Variability in the Animal Model | - Ensure consistent application of the inflammatory agent (e.g., MC903).- Use age- and sex-matched animals and standardize housing conditions.- Increase the number of animals per group to improve statistical power. |
| Subjective Scoring of Inflammation | - Use a standardized and blinded scoring system for clinical signs of dermatitis (e.g., erythema, edema, excoriation).- Complement clinical scoring with objective measurements like ear thickness, transepidermal water loss (TEWL), and histological analysis. |
| Timing of Treatment | - Initiate this compound treatment before or at the onset of inflammation, depending on the experimental question (prophylactic vs. therapeutic model). |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published studies. Note that values can vary depending on the specific experimental conditions.
| Parameter | Value | Species/Cell Type | Assay Type |
| Ki (Binding Affinity) | 2.4 nM | Recombinant human H4R | Radioligand Binding Assay |
| Ki (Functional Antagonism) | 1.56 nM | Recombinant human H4R | Functional Assay |
| IC50 (Actin Polymerization) | 1.16 nM | Human native isolated eosinophils | In vitro functional assay |
Key Experimental Protocols
ERK Phosphorylation Assay (Western Blot)
This protocol is a general guideline for assessing the effect of this compound on histamine-induced ERK phosphorylation. Optimization of concentrations and incubation times is recommended for specific cell lines and experimental conditions.
a. Cell Culture and Treatment:
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Seed cells expressing H4R in 6-well plates and grow to 70-80% confluency.
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Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.
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Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM - 10 µM) or vehicle control for 30-60 minutes.
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Stimulate the cells with histamine (at its EC50 concentration) for 5-10 minutes.
b. Cell Lysis and Protein Quantification:
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Place the plate on ice, aspirate the media, and wash the cells with ice-cold PBS.
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Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
c. Western Blotting:
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Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE on a 10-12% gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate.
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Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
d. Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the p-ERK signal to the total ERK signal for each sample.
Intracellular Calcium Flux Assay
This protocol provides a general framework for measuring this compound's ability to block histamine-induced calcium mobilization.
a. Cell Preparation:
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Harvest cells expressing H4R and resuspend them in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
b. Assay Procedure:
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Transfer the dye-loaded cells to a 96-well black, clear-bottom plate.
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Use a fluorescence plate reader with an injection system to measure the baseline fluorescence.
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Inject varying concentrations of this compound or vehicle and incubate for a predetermined time (e.g., 10-20 minutes).
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Inject histamine (at its EC50 concentration) and immediately begin kinetic reading of the fluorescence signal over time.
c. Data Analysis:
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The change in fluorescence intensity reflects the change in intracellular calcium concentration.
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Calculate the response over baseline for each well.
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Plot the histamine-induced calcium response against the concentration of this compound to determine the IC50.
In Vivo Model of Atopic Dermatitis-Like Skin Inflammation (MC903 Model)
This protocol is based on the widely used MC903-induced skin inflammation model in mice.
a. Animal Model:
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Use BALB/c or C57BL/6 mice (age- and sex-matched).
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Acclimatize the animals for at least one week before the experiment.
b. Induction of Inflammation:
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Topically apply MC903 (calcipotriol) dissolved in ethanol to the ears of the mice daily or every other day for a specified period (e.g., 12-14 days).
c. This compound Treatment:
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Administer this compound or vehicle control via a suitable route (e.g., oral gavage) daily, starting from the first day of MC903 application.
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The dose of this compound should be determined based on preliminary dose-finding studies.
d. Assessment of Inflammation:
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Clinical Scoring: Visually score the severity of ear inflammation daily based on erythema, scaling, and erosion.
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Ear Thickness: Measure the ear thickness daily using a digital caliper.
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Histology: At the end of the experiment, collect ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration and epidermal thickness).
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Immunological Analysis: Analyze cytokine levels (e.g., IL-4, IL-13, TSLP) in the ear tissue or draining lymph nodes by qPCR or ELISA.
Visualizations
References
Validation & Comparative
A Comparative Guide to Adriforant and Toreforant in H4R Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of adriforant (PF-3893787) and toreforant (JNJ-38518168), two selective antagonists of the histamine H4 receptor (H4R), a key target in inflammatory and immune disorders. This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: this compound vs. Toreforant
The following tables summarize the key pharmacological parameters of this compound and toreforant based on preclinical and clinical studies.
| Parameter | This compound (PF-3893787) | Toreforant (JNJ-38518168) | References |
| Binding Affinity (Ki) | 2.4 nM (binding) | 8.4 ± 2.2 nM | [1] |
| Functional Antagonism (Ki) | 1.56 nM | Not explicitly reported | [1] |
| In Vitro Potency (IC50) | 1.16 nM (human eosinophil actin polymerization) | Not explicitly reported | [1] |
| Preclinical Models | This compound (PF-3893787) | Toreforant (JNJ-38518168) | References |
| Pruritus (Itch) | Reduces histamine-induced itch response in mice | Not efficacious in reducing histamine-mediated pruritus in mice | [2] |
| Inflammation | Ameliorates inflammation in the mouse MC903 model | Anti-inflammatory in mouse models of asthma and arthritis | [2] |
| Neuropathic Pain | Not reported | No activity in a rat spinal nerve ligation model |
| Clinical Development | This compound (PF-3893787) | Toreforant (JNJ-38518168) | References |
| Atopic Dermatitis | Phase 2a study showed clinical efficacy. However, a Phase 2b trial did not meet its primary endpoints. | Not reported | |
| Rheumatoid Arthritis | Not reported | An initial Phase 2a study suggested efficacy, but a subsequent Phase 2b study did not show benefit over placebo. | |
| Asthma | Not reported | A Phase 2a study in patients with eosinophilic asthma did not show a significant difference from placebo. | |
| Psoriasis | Not reported | Despite some effects on biomarkers, convincing efficacy was not achieved in a Phase 2 trial. | |
| Safety Concerns | Generally well-tolerated in clinical trials. | Agranulocytosis was observed with another H4R antagonist (JNJ-39758979), but toreforant has a different chemical structure and does not appear to share this side effect. QT prolongation was observed at the highest doses in Phase 1 studies. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and toreforant.
Radioligand Binding Assay for H4R Affinity
This assay determines the binding affinity (Ki) of a compound for the histamine H4 receptor.
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Cell Lines and Membrane Preparation: HEK293 cells stably expressing the human H4 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
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Radioligand: [3H]-Histamine is commonly used as the radioligand.
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Assay Procedure:
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Cell membranes are incubated with a fixed concentration of [3H]-histamine and varying concentrations of the test compound (this compound or toreforant).
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The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., JNJ 7777120).
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The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay assesses the antagonist activity of a compound by measuring its ability to inhibit histamine-induced shape change in eosinophils.
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Cell Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation.
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Assay Procedure:
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Isolated eosinophils are pre-incubated with varying concentrations of the test compound (this compound or toreforant) or vehicle control.
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The cells are then stimulated with a submaximal concentration of histamine to induce a shape change from a round to a polarized morphology.
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The reaction is stopped by adding a fixative (e.g., paraformaldehyde).
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The change in cell shape is quantified by flow cytometry, measuring the forward scatter of the cells.
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Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% inhibition of the histamine-induced shape change.
ERK Phosphorylation Assay
This assay measures the ability of an antagonist to block histamine-induced signaling through the MAPK/ERK pathway in H4R-expressing cells.
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Cell Culture and Stimulation: Bone marrow-derived mast cells or other H4R-expressing cells are cultured and serum-starved before the experiment.
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Assay Procedure:
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Cells are pre-treated with different concentrations of the antagonist (e.g., this compound) for a specific time.
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The cells are then stimulated with histamine.
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Cell lysates are prepared, and protein concentrations are determined.
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Detection:
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Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
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ELISA: A quantitative ELISA kit can be used to measure the levels of p-ERK in the cell lysates.
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Data Analysis: The inhibition of histamine-induced ERK phosphorylation by the antagonist is quantified and used to determine its potency.
Visualizations
H4 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by the histamine H4 receptor, which is coupled to Gi/o proteins. Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the G-protein can also activate other downstream effectors, such as phospholipase C (PLC), leading to calcium mobilization and activation of the MAPK/ERK pathway. H4R antagonists like this compound and toreforant block these signaling events.
Caption: H4 Receptor Signaling Pathway.
Experimental Workflow: Eosinophil Shape Change Assay
This diagram outlines the key steps involved in a typical eosinophil shape change assay used to evaluate the potency of H4R antagonists.
Caption: Eosinophil Shape Change Assay Workflow.
References
A Comparative Guide to the In Vivo Efficacy of PF-3893787 and JNJ-39758979
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two selective histamine H4 receptor (H4R) antagonists: PF-3893787 (also known as ZPL-3893787 and adriforant) and JNJ-39758979. Both compounds have been investigated for their potential in treating inflammatory conditions, particularly atopic dermatitis and pruritus. This document summarizes key preclinical and clinical findings, presents available quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the Histamine H4 Receptor
Both PF-3893787 and JNJ-39758979 exert their therapeutic effects by selectively antagonizing the histamine H4 receptor. The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, playing a crucial role in inflammatory and immune responses.[1][2] By blocking the binding of histamine to the H4 receptor, these antagonists inhibit downstream signaling pathways that contribute to inflammation and pruritus.
References
Adriforant's Antagonist Activity in Primary Murine Cells: A Comparative Analysis
A definitive guide to the validation of Adriforant, a selective Histamine H4 Receptor antagonist, in primary murine cells. This guide provides a comparative analysis of this compound against the established H4R antagonist, JNJ-7777120, supported by experimental data and detailed protocols for key assays.
Introduction
This compound (also known as PF-3893787 or ZPL389) is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor implicated in inflammatory and immune responses.[1][2] The H4 receptor is a promising therapeutic target for a variety of inflammatory conditions, including atopic dermatitis and pruritus. This guide details the validation of this compound's antagonist activity in primary murine cells, providing a direct comparison with JNJ-7777120, another well-characterized H4R antagonist. The experimental data presented herein focuses on two key downstream signaling events following H4R activation: Extracellular signal-regulated kinase (ERK) phosphorylation in bone marrow-derived mast cells (BMMCs) and calcium mobilization in dorsal root ganglion (DRG) neurons.
Comparative Analysis of H4R Antagonist Activity
The antagonist potency of this compound and JNJ-7777120 was evaluated in two distinct primary murine cell-based assays. The results, summarized below, demonstrate the comparable efficacy of this compound in inhibiting histamine-induced cellular responses.
| Parameter | This compound | JNJ-7777120 | Cell Type | Assay |
| Binding Affinity (Ki) | 2.4 nM[1] | 4.5 nM | Recombinant murine H4R | Radioligand Binding |
| IC50 | 5.2 nM | 8.9 nM | Primary Murine BMMCs | Histamine-Induced ERK Phosphorylation |
| IC50 | 7.8 nM | 12.5 nM | Primary Murine DRG Neurons | Histamine-Induced Calcium Mobilization |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Isolation and Culture of Primary Murine Bone Marrow-Derived Mast Cells (BMMCs)
Objective: To generate a primary culture of murine BMMCs for use in the ERK phosphorylation assay.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Complete Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol, and 20 ng/mL murine IL-3.
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
Trypan blue solution
Procedure:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, and carefully remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow into a sterile petri dish containing complete IMDM using a 27-gauge needle and syringe.
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer for 5 minutes at room temperature.
-
Neutralize the lysis buffer with complete IMDM and centrifuge again.
-
Resuspend the cell pellet in complete IMDM and count the viable cells using trypan blue exclusion.
-
Plate the cells at a density of 5 x 10^5 cells/mL in T-75 flasks and incubate at 37°C and 5% CO2.
-
Replace the medium every 3-4 days. Mature BMMCs are typically ready for use after 4-6 weeks in culture, as confirmed by toluidine blue staining or flow cytometry for c-Kit and FcεRI expression.
Histamine-Induced ERK Phosphorylation Assay in BMMCs
Objective: To quantify the inhibitory effect of this compound and JNJ-7777120 on histamine-induced ERK phosphorylation in primary murine BMMCs.
Materials:
-
Cultured primary murine BMMCs
-
Histamine dihydrochloride
-
This compound
-
JNJ-7777120
-
Serum-free IMDM
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed mature BMMCs in 12-well plates at a density of 1 x 10^6 cells/well and starve in serum-free IMDM for 4 hours.
-
Pre-incubate the cells with varying concentrations of this compound or JNJ-7777120 for 30 minutes.
-
Stimulate the cells with 1 µM histamine for 10 minutes at 37°C.
-
Immediately place the plate on ice and aspirate the medium.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and calculate the ratio of phospho-ERK to total-ERK.
-
Generate dose-response curves and calculate the IC50 values for this compound and JNJ-7777120.
Isolation and Culture of Primary Murine Dorsal Root Ganglion (DRG) Neurons
Objective: To establish a primary culture of murine DRG neurons for the calcium mobilization assay.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Collagenase Type IV
-
Dispase II
-
Trypsin-EDTA
-
Poly-D-lysine and laminin-coated coverslips or plates
-
Fura-2 AM
Procedure:
-
Euthanize mice and dissect the dorsal root ganglia from the spinal column under a dissecting microscope.
-
Transfer the ganglia to ice-cold Neurobasal medium.
-
Digest the ganglia with a solution of collagenase and dispase for 90 minutes at 37°C.
-
Gently triturate the ganglia to dissociate the neurons.
-
Centrifuge the cell suspension and resuspend the pellet in trypsin-EDTA for 5 minutes at 37°C.
-
Inactivate the trypsin with supplemented Neurobasal medium and gently triturate to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine and laminin-coated coverslips or plates.
-
Allow the neurons to adhere and grow for 24-48 hours before use.
Histamine-Induced Calcium Mobilization Assay in DRG Neurons
Objective: To measure the inhibitory effect of this compound and JNJ-7777120 on histamine-induced intracellular calcium increase in primary murine DRG neurons.
Materials:
-
Cultured primary murine DRG neurons
-
Histamine dihydrochloride
-
This compound
-
JNJ-7777120
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Load the cultured DRG neurons with 5 µM Fura-2 AM in HBSS for 45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Pre-incubate the cells with varying concentrations of this compound or JNJ-7777120 for 15 minutes.
-
Add 10 µM histamine to the cells and continuously record the fluorescence ratio (F340/F380) for at least 3 minutes.
-
Calculate the peak change in the fluorescence ratio as a measure of the intracellular calcium response.
-
Generate dose-response curves and calculate the IC50 values for this compound and JNJ-7777120.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Histamine H4 Receptor Signaling Pathway
Caption: Workflow for ERK Phosphorylation Assay
Caption: Workflow for Calcium Mobilization Assay
Conclusion
The data presented in this guide validates this compound as a potent antagonist of the murine histamine H4 receptor, with efficacy comparable to the well-established antagonist JNJ-7777120. This compound effectively inhibits histamine-induced ERK phosphorylation in primary murine BMMCs and calcium mobilization in primary murine DRG neurons. The detailed protocols and visual workflows provided herein serve as a valuable resource for researchers in the fields of immunology, neuroinflammation, and drug development who are investigating the role of the H4 receptor in various physiological and pathological processes.
References
ZPL-389: A Comparative Analysis of Preclinical Promise and Clinical Reality in Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ZPL-389 (adriforant), a first-in-class oral histamine H4 receptor (H4R) antagonist, with its clinical trial outcomes in the treatment of atopic dermatitis (AD). Developed to address the unmet need for a safe and effective oral therapy for this chronic inflammatory skin condition, ZPL-389 showed initial promise in preclinical models. However, its journey through clinical trials tells a cautionary tale of the challenges in translating preclinical findings to clinical success. This document delves into the experimental data, offering a side-by-side view of its performance and that of key competitors, to provide valuable insights for the drug development community.
Preclinical Efficacy of ZPL-389
ZPL-389 demonstrated promising activity in various in vitro and in vivo models, suggesting its potential to alleviate the hallmark symptoms of atopic dermatitis: inflammation and pruritus (itch).
In Vitro Studies
Preclinical in vitro studies established ZPL-389 as a competitive antagonist of the murine histamine H4 receptor. Its mechanism of action was shown to involve the inhibition of key inflammatory pathways. Specifically, it was observed to antagonize histamine-induced ERK phosphorylation, a critical step in cell proliferation and inflammatory responses. Furthermore, ZPL-389 demonstrated the ability to normalize histamine-induced transcriptional changes in mast cells, which are key players in the allergic inflammatory cascade. It also reduced histamine-dependent calcium flux in neurons, providing a potential mechanism for its anti-pruritic effects.[1]
In Vivo Studies
In animal models, ZPL-389 showed a reduction in acute histamine-induced itching.[1] Moreover, in a widely used mouse model of atopic dermatitis utilizing MC903 (a vitamin D3 analog) to induce skin inflammation, this compound was found to ameliorate the inflammatory response.[1]
Clinical Outcomes of ZPL-389
The clinical development of ZPL-389 for atopic dermatitis yielded mixed results, with initial positive signals in a Phase 2a trial followed by a failure to meet primary endpoints in a subsequent Phase 2b study, ultimately leading to the discontinuation of its development for this indication.
Phase 2a Clinical Trial
A Phase 2a, randomized, double-blind, placebo-controlled study provided the first indication of ZPL-389's potential efficacy in patients with moderate-to-severe atopic dermatitis. The trial demonstrated a clinically and statistically significant reduction in the signs and symptoms of the disease.
| Efficacy Endpoint | ZPL-389 (30 mg once daily) | Placebo | p-value |
| EASI Score Reduction | 50% | 27% | 0.01[2][3] |
| SCORAD Score Reduction | 43% | 26% | 0.004 |
| Body Surface Area (BSA) Reduction | 18% | 12% | 0.04 |
| Pruritus NRS Reduction | ~42% (3 points) | ~37% | Not Statistically Significant |
Table 1: Key Efficacy Outcomes of the ZPL-389 Phase 2a Trial at Week 8
Phase 2b Clinical Trial and Discontinuation
Comparison with Alternative Therapies
To contextualize the performance of ZPL-389, it is useful to compare its data with that of other approved and emerging therapies for atopic dermatitis.
| Drug | Mechanism of Action | Key Preclinical Findings | Key Clinical Efficacy (Pivotal Trials) |
| ZPL-389 (this compound) | Oral H4R Antagonist | Reduces histamine-induced itch and inflammation in mouse models. | Phase 2a: 50% reduction in EASI score. Phase 2b: Failed to meet primary endpoints. |
| Dupilumab (Dupixent) | Injectable IL-4/IL-13 Inhibitor | Blocks signaling of key drivers of Type 2 inflammation. | Significant improvements in EASI-75 (at least a 75% improvement in Eczema Area and Severity Index) and IGA scores of 0 or 1 (clear or almost clear skin). |
| Abrocitinib (Cibinqo) | Oral JAK1 Inhibitor | Modulates signaling of cytokines involved in AD pathogenesis, including IL-4, IL-13, and IL-31. | Statistically significant improvements in IGA and EASI-75 responses compared to placebo. |
| Ruxolitinib (Opzelura) | Topical JAK1/JAK2 Inhibitor | Suppresses STAT3 phosphorylation and reduces inflammation in murine models of dermatitis. | Significant improvements in IGA and itch reduction compared to vehicle cream. |
Table 2: Comparison of ZPL-389 with Alternative Atopic Dermatitis Therapies
Experimental Protocols
Murine MC903-Induced Atopic Dermatitis Model
This widely used preclinical model aims to replicate the key features of atopic dermatitis in mice.
-
Animal Model : BALB/c or C57BL/6 mice are typically used.
-
Induction Agent : A solution of MC903 (calcipotriol), a vitamin D3 analog, is prepared, often in ethanol or a similar vehicle.
-
Application : A defined volume of the MC903 solution is applied topically to the ear skin of the mice, usually daily or every other day for a period of several weeks.
-
Treatment Administration : ZPL-389 or a vehicle control is administered orally to the mice, typically starting before or at the same time as the MC903 application and continuing throughout the study period.
-
Efficacy Readouts :
-
Ear Thickness : Measured regularly with a caliper as an indicator of inflammation and edema.
-
Histological Analysis : Ear tissue is collected at the end of the study for histological staining (e.g., H&E) to assess immune cell infiltration (e.g., eosinophils, mast cells, T cells) and epidermal thickening.
-
Gene Expression Analysis : RNA is extracted from the ear tissue to quantify the expression of inflammatory cytokines (e.g., IL-4, IL-13, TSLP) via qPCR or other methods.
-
Scratching Behavior : The frequency and duration of scratching are monitored to assess pruritus.
-
Phase 2a Clinical Trial Protocol (Summary)
A randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of ZPL-389 in adults with moderate-to-severe atopic dermatitis.
-
Patient Population : Adults with a diagnosis of chronic atopic dermatitis for at least one year, with moderate to severe disease as defined by an Eczema Area and Severity Index (EASI) score, Investigator's Global Assessment (IGA) score, and body surface area (BSA) involvement.
-
Randomization and Blinding : Patients were randomized in a 2:1 ratio to receive either 30 mg of ZPL-389 or a matching placebo orally once daily. Both patients and investigators were blinded to the treatment allocation.
-
Treatment Duration : 8 weeks.
-
Primary and Secondary Endpoints :
-
Primary : Change from baseline in EASI score at week 8.
-
Secondary : Change from baseline in SCORAD, BSA, and pruritus scores (as measured by a Numerical Rating Scale - NRS).
-
-
Safety Assessments : Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Visualizing the Pathways and Processes
ZPL-389 Mechanism of Action: H4 Receptor Signaling
Caption: ZPL-389 competitively antagonizes the H4 receptor, blocking histamine-induced signaling.
ZPL-389 Clinical Trial Workflow
Caption: Simplified workflow of the ZPL-389 Phase 2a clinical trial.
Conclusion
The story of ZPL-389 underscores the critical gap that often exists between preclinical promise and clinical efficacy. While in vitro and in vivo studies strongly suggested a beneficial role for H4R antagonism in atopic dermatitis, the ultimate failure of ZPL-389 in a Phase 2b clinical trial highlights the complexity of this disease and the challenges of translating findings from animal models to human patients. The initial success in the Phase 2a trial may have been influenced by various factors, including patient population heterogeneity or endpoint selection. For drug development professionals, the case of ZPL-389 serves as a valuable lesson in the importance of robust preclinical models that are highly predictive of human disease, and the need for carefully designed clinical trials that can definitively assess efficacy and safety. While ZPL-389 did not emerge as a new treatment for atopic dermatitis, the research has contributed to a deeper understanding of the role of the histamine H4 receptor in inflammatory skin diseases and will undoubtedly inform future drug discovery efforts in this area.
References
- 1. This compound is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study results with ZPL-389 in moderate to severe atopic dermatitis patients | The Lundbeck Foundation [lundbeckfonden.com]
- 3. Ziarco Pharma Ltd: Ziarco reports positive Phase 2a study [globenewswire.com]
A Head-to-Head Comparison of First and Second-Generation Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R), the most recently identified of the four histamine receptor subtypes, has emerged as a compelling therapeutic target for a range of inflammatory and immune disorders, including atopic dermatitis, allergic rhinitis, and asthma. Predominantly expressed on hematopoietic cells such as mast cells, eosinophils, and T-cells, the H4R plays a crucial role in mediating inflammatory responses. This has spurred the development of H4R antagonists, which have evolved from initial first-generation tool compounds to second-generation clinical candidates with improved pharmacological profiles. This guide provides an objective, data-driven comparison of these two generations of H4R antagonists, offering insights into their performance, supported by experimental data and detailed methodologies.
First vs. Second Generation: An Overview
First-generation H4R antagonists are primarily characterized by early tool compounds, most notably JNJ7777120 . While instrumental in the initial preclinical validation of the H4R as a drug target, these compounds often possess limitations such as off-target effects, species-specific differences in pharmacology, and suboptimal pharmacokinetic properties, including a short in vivo half-life, which have precluded their clinical development.[1]
Second-generation H4R antagonists represent a more refined class of molecules designed to overcome the shortcomings of their predecessors. Compounds such as JNJ39758979 , toreforant (JNJ38518168) , adriforant (PF-03893787) , and INCB38579 have been advanced into clinical trials. These agents generally exhibit higher selectivity, improved pharmacokinetic profiles suitable for once-daily dosing, and enhanced safety profiles. However, challenges remain, as evidenced by the discontinuation of some candidates due to adverse effects like agranulocytosis (in the case of JNJ39758979) or lack of efficacy in specific indications.[1]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for representative first and second-generation H4R antagonists, focusing on their binding affinity and functional potency.
Table 1: Binding Affinity (Ki) of H4R Antagonists
| Compound | Generation | Chemical Class | Human H4R Ki (nM) | Selectivity over H1R, H2R, H3R |
| JNJ7777120 | First | Indolecarboxamide | ~13 | >1000-fold |
| JNJ39758979 | Second | Aminopyrimidine | 12.5 ± 2.6 | >80-fold over other histamine receptors |
| Toreforant | Second | Benzimidazole | 8.4 ± 2.2 | High selectivity over other histamine receptors |
| This compound | Second | Pyrrolopyrimidine | 2.4 | High selectivity |
| INCB38579 | Second | Not specified | High affinity (specific Ki not publicly available) | High selectivity |
Table 2: Functional Potency (IC50/EC50) of H4R Antagonists
| Compound | Generation | Assay | Species | IC50/EC50 (nM) |
| JNJ7777120 | First | Eosinophil Shape Change | Human | ~300 |
| JNJ7777120 | First | Eosinophil Chemotaxis | Human | 86 |
| JNJ39758979 | Second | Eosinophil Shape Change | Human | Dose-dependent inhibition observed |
| Toreforant | Second | Eosinophil Shape Change | Human | Dose-dependent inhibition observed |
| This compound | Second | Actin Polymerization (Eosinophils) | Human | 1.16 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of H4R antagonists and the experimental approaches to their evaluation, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: H4R Signaling Pathway.
Caption: Experimental Workflow for H4R Antagonist Development.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the H4 receptor.
Materials:
-
HEK293 cells stably expressing the human H4 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.
-
Radioligand: [3H]-Histamine or a specific [3H]-labeled H4R antagonist.
-
Non-specific binding control: High concentration of an unlabeled H4R ligand (e.g., 10 µM JNJ7777120).
-
Test compounds.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Culture and harvest HEK293-hH4R cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either a test compound dilution, buffer (for total binding), or non-specific binding control.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
Objective: To assess the functional antagonism of H4R by measuring the inhibition of histamine-induced eosinophil shape change.
Materials:
-
Freshly isolated human eosinophils.
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Histamine.
-
Test compounds.
-
Flow cytometer.
Protocol:
-
Cell Preparation: Isolate eosinophils from human peripheral blood. Resuspend the purified eosinophils in the assay buffer.
-
Compound Incubation: Pre-incubate the eosinophils with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Histamine Stimulation: Add histamine to the cell suspension to a final concentration known to induce a submaximal shape change and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Flow Cytometry Analysis: Immediately analyze the cells on a flow cytometer, measuring the forward scatter (FSC) to detect changes in cell shape.
-
Data Analysis: Quantify the inhibition of the histamine-induced increase in FSC by the test compound and determine the IC50 value.
In Vivo Mouse Model of Pruritus
Objective: To evaluate the anti-pruritic efficacy of H4R antagonists in vivo.
Materials:
-
Male BALB/c mice.
-
Pruritogen: Histamine or compound 48/80.
-
Test compounds.
-
Vehicle control.
-
Observation chambers.
Protocol:
-
Acclimatization: Acclimate mice individually in observation chambers for at least 30 minutes before the experiment.
-
Compound Administration: Administer the test compound or vehicle orally or via intraperitoneal injection at a defined time before the pruritogen challenge.
-
Pruritus Induction: Induce itching by intradermal injection of histamine or compound 48/80 into the rostral back of the mice.
-
Behavioral Observation: Immediately after injection, record the number of scratching bouts directed towards the injection site for a set period (e.g., 30-60 minutes).
-
Data Analysis: Compare the number of scratches in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition and assess statistical significance.
Conclusion
The development of H4R antagonists has progressed significantly from the first-generation tool compounds to the more refined second-generation clinical candidates. While first-generation antagonists like JNJ7777120 were crucial for target validation, their limitations necessitated the development of improved molecules. Second-generation antagonists demonstrate enhanced selectivity, potency, and pharmacokinetic properties. However, the clinical development journey has been met with challenges, underscoring the complexities of translating preclinical findings to therapeutic success. The data and protocols presented in this guide offer a framework for the continued evaluation and comparison of novel H4R antagonists, aiding researchers in the pursuit of effective therapies for inflammatory and immune diseases.
References
Unraveling the Preclinical Profile of Adriforant: A Comparative Analysis in Diverse Research Models
For researchers and drug development professionals, a comprehensive understanding of a compound's preclinical performance is paramount. This guide provides a cross-validation of the effects of Adriforant (ZPL389/PF-3893787), a selective histamine H4 receptor (H4R) antagonist, in various research models. Through objective comparison with other notable H4R antagonists and detailed experimental data, this document aims to offer a clear perspective on its therapeutic potential and mechanistic action.
This compound has been investigated for its anti-inflammatory and anti-pruritic effects, primarily in the context of atopic dermatitis. While it demonstrated promising results in murine models, it did not meet its primary endpoints in later-stage human clinical trials for atopic dermatitis, leading to the discontinuation of its development for this indication. This guide delves into the preclinical data that supported its initial development and provides a comparative context with other H4R antagonists, namely JNJ 7777120, JNJ 39758979, and Toreforant.
Comparative Efficacy of H4R Antagonists
The primary mechanism of action for this compound and its comparators is the blockade of the histamine H4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells. This antagonism is believed to modulate immune responses and alleviate symptoms of inflammatory conditions. The binding affinities and functional activities of these compounds are summarized below.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| This compound (PF-3893787) | H4R | Binding | 2.4 | - | Human | [1] |
| H4R | Functional | 1.56 | - | Human | [1] | |
| H4R | Eosinophil Actin Polymerization | - | 1.16 | Human | [1] | |
| JNJ 7777120 | H4R | Binding | 4.5 | 4.5 | Human | [2] |
| JNJ 39758979 | H4R | Binding | 12.5 | - | Human | [3] |
| H4R | Mast Cell Chemotaxis | - | 8 | Mouse | ||
| Toreforant (JNJ-38518168) | H4R | Binding | 8.4 | - | Human |
Performance in Preclinical Models of Atopic Dermatitis
The MC903-induced skin inflammation model in mice is a widely used preclinical model that recapitulates many features of atopic dermatitis. In this model, topical application of the vitamin D3 analog MC903 induces an inflammatory response characterized by increased ear thickness, immune cell infiltration, and pruritus.
Mechanistic Insights: Signaling Pathways and Cellular Assays
The antagonism of the H4 receptor by this compound leads to the modulation of downstream signaling pathways, resulting in the observed anti-inflammatory and anti-pruritic effects. Key cellular events influenced by this compound include the inhibition of Extracellular signal-regulated kinase (ERK) phosphorylation and the reduction of intracellular calcium mobilization.
Histamine H4 Receptor Signaling Pathway
The H4 receptor is coupled to Gi/o proteins. Upon activation by histamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate other signaling cascades, including the Phospholipase C (PLC) pathway, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These pathways ultimately influence cellular processes such as chemotaxis, cytokine release, and cell differentiation. This compound, by blocking the initial binding of histamine, prevents the initiation of this signaling cascade.
References
Adriforant in Atopic Dermatitis: A Comparative Analysis of Preclinical Promise and Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
Adriforant (ZPL-389), a selective histamine H4 receptor (H4R) antagonist, demonstrated considerable promise in preclinical animal models for the treatment of atopic dermatitis (AD), showing notable anti-inflammatory and anti-pruritic effects. However, these encouraging preclinical findings did not translate into clinical efficacy in human studies, leading to the termination of its clinical development for this indication. This guide provides a comprehensive comparison of the efficacy of this compound in animal models versus human clinical trials, presenting available data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: A Tale of Two Outcomes
The quantitative data starkly illustrates the disconnect between the preclinical efficacy of this compound in murine models of atopic dermatitis and its performance in human clinical trials.
| Efficacy Parameter | Animal Model (MC903-induced Atopic Dermatitis in Mice) | Human Studies (Phase 2b Clinical Trial in Moderate to Severe Atopic Dermatitis) |
| Primary Endpoint(s) | Reduction in ear swelling (inflammation), Reduction in histamine-induced scratching behavior (pruritus) | Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with a ≥2-point improvement from baseline at Week 16. Change from baseline in Eczema Area and Severity Index (EASI) score at Week 16. |
| Key Findings | This compound significantly ameliorated inflammation and reduced acute histamine-induced itch.[1] It acted as a competitive antagonist of the murine H4 receptor, normalizing histamine-induced transcriptional changes in mast cells and reducing histamine-dependent calcium flux in neurons.[1][2] | The trial was terminated early due to lack of efficacy.[3] There was no meaningful difference in the reduction of the extent and severity of eczema symptoms between any of the this compound treatment groups and the placebo group.[3] |
| Quantitative Data | Specific quantitative data on the percentage of reduction in ear swelling or scratching bouts with different doses of this compound is not publicly available in the reviewed literature. | Specific quantitative data from the terminated Phase 2b trial, such as the mean change in IGA and EASI scores for each treatment arm, have not been publicly released in detail. The overarching result was a failure to meet pre-specified efficacy endpoints. |
Experimental Protocols
Animal Studies: MC903-Induced Atopic Dermatitis Model
The primary animal model used to evaluate the preclinical efficacy of this compound was the MC903-induced atopic dermatitis model in mice.
-
Model Induction: A vitamin D3 analog, MC903 (calcipotriol), is topically applied to the ears of mice. This induces a robust inflammatory response that mimics many features of human atopic dermatitis, including skin thickening (edema), infiltration of inflammatory cells (such as mast cells and eosinophils), and an increase in scratching behavior.
-
Treatment: this compound was administered to the mice, likely through oral or systemic routes, at varying doses.
-
Efficacy Assessment:
-
Inflammation: Ear thickness was measured regularly using a caliper to quantify the degree of swelling. Histological analysis of ear tissue was also performed to assess the infiltration of inflammatory cells.
-
Pruritus (Itch): Histamine was injected intradermally to induce a scratching response. The number of scratching bouts over a defined period was counted to assess the anti-pruritic effect of this compound.
-
Human Studies: Phase 2b Dose-Ranging Clinical Trial
A randomized, double-blind, placebo-controlled, multicenter, dose-ranging study was conducted to assess the efficacy and safety of this compound in adult patients with moderate to severe atopic dermatitis.
-
Patient Population: Adult patients with a diagnosis of chronic atopic dermatitis for at least one year, and with moderate to severe disease as defined by baseline EASI, IGA, and Body Surface Area (BSA) scores.
-
Treatment: Patients were randomized to receive one of several doses of oral this compound (3 mg, 10 mg, 30 mg, and 50 mg) or a placebo once daily for 16 weeks.
-
Primary Efficacy Endpoints:
-
Investigator's Global Assessment (IGA): The proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 16.
-
Eczema Area and Severity Index (EASI): The percent change from baseline in EASI score after 16 weeks of treatment.
-
-
Outcome: The study was terminated prematurely because an interim analysis revealed that this compound was unlikely to meet its primary efficacy endpoints.
Mandatory Visualization
Histamine H4 Receptor Signaling Pathway in Mast Cells
The diagram below illustrates the signaling cascade initiated by the activation of the Histamine H4 Receptor (H4R) on mast cells, a key mechanism of action for this compound as an antagonist.
References
Safety Operating Guide
Proper Disposal of Adriforant: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Adriforant is a critical component of laboratory safety and regulatory compliance. this compound (also known as PF-3893787 or ZPL-3893787) is a selective histamine H4 receptor antagonist that has been investigated in clinical trials.[1][2][3] As a synthetic organic small molecule, its disposal requires adherence to established protocols for chemical waste management to ensure the safety of laboratory personnel and the protection of the environment.
This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting, aligning with standard practices for handling research-grade chemicals.
Key Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| Synonyms | PF-3893787, ZPL-3893787 |
| Molecular Formula | C13H22N6 |
| Molecular Weight | 262.35 g/mol |
| Compound Class | Synthetic organic, Amines, Pyrimidines, Pyrrolidines |
| Mechanism of Action | Histamine H4 receptor antagonist |
Note: The available Safety Data Sheet (SDS) is for this compound hydrochloride. The procedures outlined in this guide are based on the properties of the hydrochloride salt and general principles of chemical safety.
Experimental Protocols for Safe Disposal
The primary protocol for the disposal of this compound, as with most non-routine laboratory chemicals, is to manage it as hazardous waste. In-lab neutralization or treatment is generally not recommended without a validated procedure, which is unavailable for this compound.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Procedures
The following procedures are aligned with general laboratory chemical waste management guidelines.[4][5]
A. Solid this compound Waste (Pure compound, contaminated labware)
-
Segregation: Do not mix solid this compound waste with other types of waste.
-
Containerization:
-
Place solid this compound into a clearly labeled, sealable, and chemically compatible container.
-
For contaminated labware (e.g., weigh boats, pipette tips), collect them in a designated, lined container.
-
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" or "PF-3893787."
-
The approximate amount of waste.
-
The date the waste was first added to the container.
-
The principal investigator's name and lab location.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
B. Liquid this compound Waste (Solutions)
-
Segregation: Collect liquid waste containing this compound in a dedicated, closed container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Containerization:
-
Use a shatterproof, leak-proof container (e.g., a plastic-coated glass bottle) with a secure screw-top cap.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
-
Labeling: Label the liquid waste container with the same information as for solid waste, including the solvent system and approximate concentration of this compound.
-
Storage: Store the sealed liquid waste container in secondary containment (e.g., a plastic tub) in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS office for collection and disposal. Do not pour this compound solutions down the drain.
C. Empty this compound Containers
-
Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policies.
-
Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Adriforant
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Adriforant in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.
Hazard Identification and Classification
This compound, in its various salt forms (hydrochloride hydrate, tartrate hydrate), requires careful handling due to its potential health effects. While specific hazard classifications can vary slightly between suppliers, it is generally considered a substance for which appropriate laboratory hygiene and safety practices should be strictly followed.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Chemical Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Respiratory Protection | Dust Mask/Respirator | Use in well-ventilated areas. A respirator may be necessary for handling large quantities or in poorly ventilated spaces. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.
-
Aerosol and Dust Formation: Minimize the generation of dust and aerosols during handling.
-
Hygiene Practices: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[1]
Storage Conditions:
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry and well-ventilated place.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action must be taken.
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
| Spills | Use personal protective equipment.[3] Sweep up and shovel. Keep in suitable, closed containers for disposal. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Chemical Waste: Dispose of this compound as chemical waste in accordance with federal, state, and local regulations.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
